Akn-028

Catalog No.
S548021
CAS No.
1175017-90-9
M.F
C17H14N6
M. Wt
302.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Akn-028

CAS Number

1175017-90-9

Product Name

Akn-028

IUPAC Name

3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine

Molecular Formula

C17H14N6

Molecular Weight

302.33 g/mol

InChI

InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23)

InChI Key

JLRIJKVMMZEKDF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AKN-028; AKN 028; AKN028

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4

The exact mass of the compound N2-(1H-Indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine is 302.12799 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core structural and property data for AKN-028:

Property Value / Description
IUPAC Name N2-(1H-indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine [1]
Molecular Formula C₁₇H₁₄N₆ [1] [2] [3]
Molecular Weight 302.333 g/mol [2] [3]
CAS Number 1175017-90-9 [1] [2] [3]
Chemical Structure The compound belongs to the class of organic compounds known as indoles and features a pyrazine-diamine core substituted with a pyridine and an indole ring [1].
Melting Point/Boiling Point Not Available (N/A) in searched sources [2]
Solubility Predicted water solubility: 0.042 mg/mL [1]
Log P 2.54 (Predicted) [1]

Biological Activity and Mechanism of Action

This compound is designed as a small molecule tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that is aberrantly expressed or mutated in a significant portion of AML patients [1] [4].

  • Primary Target & Potency: It is a potent inhibitor of FLT3 autophosphorylation with a reported IC₅₀ value of 6 nM [4] [2] [3].
  • Additional Kinase Targets: While most potent against FLT3, this compound also inhibits other kinases at higher concentrations, including CLK1 (IC₅₀ = 140 nM), RPS6KA (IC₅₀ = 220 nM), VEGFR2 (IC₅₀ = 520 nM), and FGFR2 (IC₅₀ = 1200 nM) [2].
  • Cellular Effects: In AML cell lines (like MV4-11), this compound triggers apoptosis (programmed cell death) through the activation of caspase-3 [4] [2]. It also induces cell cycle arrest and leads to the downregulation of genes associated with the proto-oncogene c-Myc [5].

The following diagram illustrates the mechanism of action of this compound in an AML cell:

G AKN This compound FLT3 FLT3 Receptor (Activated/Mutated) AKN->FLT3 Inhibits Apoptosis Induction of Apoptosis (Caspase-3 Activation) AKN->Apoptosis Leads to CycleArrest Cell Cycle Arrest (G0/1 Phase) AKN->CycleArrest Leads to Myc Downregulation of c-Myc associated genes AKN->Myc Leads to Signaling Proliferation/Survival Signaling (e.g., STAT, AKT, MAPK) FLT3->Signaling

Preclinical Experimental Data

Key findings from in vitro and in vivo studies are summarized below.

Aspect Findings
In Vitro Cytotoxicity Showed cytotoxic activity in AML cell lines (e.g., MV4-11) and primary AML patient samples (mean IC₅₀ ~1 µM). Activity was observed irrespective of FLT3 mutation status, suggesting a broader potential application [4] [2].
Synergy with Chemotherapy Combination studies demonstrated synergistic effects when this compound was used with standard AML drugs like cytarabine or daunorubicin [4].
In Vivo Efficacy In mouse models with AML xenografts, subcutaneous administration of 15 mg/kg twice daily for 6 days inhibited tumor growth without major toxicity or significant impact on body weight [4] [3].
Pharmacokinetics Demonstrated high oral bioavailability in mice, supporting its development as an oral drug [4].

Key Experimental Protocols

The search results highlight several standard methodologies used to characterize this compound:

  • FLT3 Autophosphorylation Assay: Inhibition of FLT3 phosphorylation was measured in mouse embryonal fibroblasts engineered to overexpress wild-type or mutated FLT3. Cells were treated with this compound, and the level of phosphorylated FLT3 was quantified to determine inhibitory potency (IC₅₀) [4].
  • Cytotoxicity/Cell Viability Assay: The cytotoxic effect (IC₅₀) was determined in AML cell lines and primary patient cells using assays that measure metabolic activity or cell death after 24-72 hours of drug exposure [4].
  • Apoptosis Assay: Induction of apoptosis was confirmed in MV4-11 cells by measuring the activation of caspase-3, a key enzyme in the apoptotic pathway, using specific enzymatic or antibody-based methods [4] [2].
  • In Vivo Efficacy Study: The anti-leukemic effect was evaluated in immunodeficient mice subcutaneously implanted with human AML cells (e.g., MV4-11 cell line or primary patient samples). Tumor volume was monitored to assess the compound's ability to inhibit or reduce tumor growth [4] [3].

Conclusion

This compound represents a promising preclinical candidate for AML therapy. Its potent inhibition of FLT3, ability to induce apoptosis and cell cycle arrest, synergistic effects with chemotherapy, and favorable oral bioavailability provided a strong rationale for its advancement into clinical trials [1] [4] [5].

References

AKN-028 mechanism of action FLT3 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Targets

AKN-028 functions as a small molecule inhibitor of Receptor-type tyrosine-protein kinase FLT3 [1]. Its direct mechanism involves binding to and inhibiting FLT3, which disrupts the constitutive signaling driven by FLT3 mutations in AML cells [2].

The core mechanism and key experimental findings are summarized in the table below.

Aspect Details
Primary Target Receptor-type tyrosine-protein kinase FLT3 [1]
FLT3 Inhibition (IC₅₀) 6 nℳ [2]
Key Demonstrated Effect Dose-dependent inhibition of FLT3 autophosphorylation [2]
Secondary Target KIT receptor (inhibition of autophosphorylation shown) [2]
Effect on Primary AML Cells Cytotoxic response (mean IC₅₀ 1 μℳ) in 15 primary AML samples [2]
Correlation with FLT3 Status No correlation between antileukemic activity and FLT3 mutation status or FLT3 expression level [2]

Preclinical Efficacy and Protocols

Key experimental methodologies from the foundational study provide a framework for evaluating this compound's efficacy [2].

  • Cytotoxic Activity in Cell Lines: this compound was tested against a panel of 17 human tumor cell lines. Cell viability was assessed using assays like CellTiter-Blue after 72 hours of compound exposure. This compound showed cytotoxic activity in all five AML cell lines tested, including MV4-11 and MOLM-13, which harbor FLT3-ITD mutations [2].
  • Analysis of Apoptosis: The induction of apoptosis was confirmed in the MV4-11 cell line by measuring the activation of caspase 3 using specific assays [2].
  • Efficacy in Primary Cells: The cytotoxic effect of this compound was evaluated in primary leukemic cells from patients. Cells were isolated and cultured, requiring at least 70% viable tumor cells after thawing. A clear dose-dependent cytotoxic response was observed [2].
  • Combination Studies: Synergistic antileukemic activity was observed when cytarabine or daunorubicin was added to this compound, either simultaneously or 24 hours before the inhibitor [2].
  • In Vivo Efficacy and Pharmacokinetics: In mouse models, this compound demonstrated high oral bioavailability and an antileukemic effect after oral administration in primary AML and MV4-11 cells, with no major toxicity observed [2].

FLT3 Inhibition Context and Clinical Status

This compound belongs to the class of FLT3 inhibitors developed for AML. FLT3 mutations occur in approximately 30% of AML patients, with Internal Tandem Duplications (ITD) being the most common and associated with a poor prognosis [3] [4] [5]. These mutations lead to constitutive activation of the receptor, promoting leukemia cell survival and proliferation through downstream pathways like STAT5, PI3K/Akt, and MAPK/ERK [3] [5].

The following diagram illustrates the FLT3 signaling pathway and this compound's mechanism of action.

G FLT3_Mutation FLT3-ITD/TKD Mutation FLT3_Receptor FLT3 Receptor FLT3_Mutation->FLT3_Receptor Constitutive Activation Downstream Downstream Pathways (STAT5, PI3K/AKT, MAPK/ERK) FLT3_Receptor->Downstream Phosphorylation AKN028 This compound AKN028->FLT3_Receptor Inhibits Autophosphorylation CellProlif Cell Proliferation & Survival Downstream->CellProlif

Based on its promising preclinical profile, this compound was advanced to clinical trials. Its status is listed as "Investigational" for the treatment of Acute Myeloid Leukemia, and one clinical trial has been listed, which was terminated [1].

References

AKN-028: A Technical Overview of a Novel FLT3 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 is a novel, orally available small-molecule tyrosine kinase inhibitor (TKI) that primarily targets FMS-like receptor tyrosine kinase 3 (FLT3). Its preclinical development was primarily targeted for the treatment of Acute Myeloid Leukemia (AML) [1] [2]. The following sections detail its discovery, mechanism of action, and preclinical profile.

Mechanism of Action and Kinase Profiling

This compound functions as a potent and targeted inhibitor of key tyrosine kinases implicated in leukemogenesis.

  • Primary Target Inhibition: It is a potent inhibitor of FLT3 receptor tyrosine kinase, demonstrating an IC50 of 6 nM in enzyme inhibition assays [1] [3] [2]. This activity translates to cellular systems, where this compound causes dose-dependent inhibition of FLT3 autophosphorylation [1] [2].
  • Multi-Kinase Activity: Beyond FLT3, this compound exhibits a multi-kinase inhibition profile. At a concentration of 1 μM, it significantly inhibits other kinases, including KIT, CLK1, RPS6KA, VEGFR2, and FGFR2 [1] [3]. Inhibition of KIT autophosphorylation has been shown in a human megakaryoblastic leukemia cell line (M07) overexpressing KIT [1] [2].
  • Downstream Signaling & Cellular Effects: By inhibiting FLT3, this compound disrupts critical downstream survival pathways, including AKT, STAT, and MAP-kinase signaling [2]. This disruption triggers apoptosis (programmed cell death) through the activation of caspase 3 and induces a G0/1 cell cycle arrest in AML cell lines [1] [4]. Gene expression profiling revealed that a key effect of this compound is the downregulation of Myc-associated genes [4].

The diagram below illustrates the mechanism of action of this compound and its downstream effects on an AML cell.

G AKN028 This compound (Oral TKI) FLT3 FLT3 Receptor AKN028->FLT3 Inhibits (IC₅₀ = 6 nM) Downstream Downstream Pathways (AKT, STAT, MAPK) FLT3->Downstream Activates Effects Cellular Effects Downstream->Effects Promotes Apoptosis Induces Apoptosis (Caspase 3 Activation) Effects->Apoptosis CycleArrest G0/1 Cell Cycle Arrest Effects->CycleArrest GeneExpr Myc-associated Gene Downregulation Effects->GeneExpr

Preclinical Efficacy and Protocols

The antileukemic activity of this compound was rigorously evaluated across a range of in vitro and in vivo models.

In Vitro Cytotoxicity Assessments

The Fluorometric Microculture Cytotoxicity Assay (FMCA) was the primary method used to evaluate cytotoxic response [2]. The general protocol is as follows:

  • Cell Seeding: Cells are seeded into drug-prepared microplates at densities varying by cell type.
  • Incubation: Plates are incubated for 72 hours.
  • Viability Measurement: The living-cell density is assessed using fluorescence. Results are calculated as a Survival Index (%, defined as fluorescence in test wells as a percentage of control cultures.
  • Data Analysis: IC50 values are determined from log concentration-effect curves using nonlinear regression analysis in software such as GraphPad Prism [2].

The table below summarizes key in vitro efficacy data from these experiments.

Model System Experimental Details Key Findings
AML Cell Lines [1] [2] Panel of 5 AML lines (MV4-11, MOLM-13, Kasumi-1, HL-60, KG1a); 72h FMCA. Cytotoxic in all 5 AML lines; Most potent in MV4-11 & MOLM-13 (IC50 < 50 nM); IC50 0.5-6 μM in others.
Primary AML Samples [1] [2] 15 primary patient samples; 72h FMCA. Clear dose-dependent cytotoxic response; Mean IC50 of 1 μM; Activity seen regardless of FLT3 mutation status.
Kinase Inhibition [1] [2] Phospho-ELISA & Western Blot in transfected fibroblasts & M07 cells. Dose-dependent inhibition of FLT3 (wt, TKD, ITD) and KIT autophosphorylation.
In Vivo Efficacy and Tolerability
  • Model: Male C57 black mice with MV4-11 xenografts [3].
  • Dosing: 15 mg/kg via subcutaneous injection, twice daily for 6 days [3].
  • Results: this compound demonstrated a significant antileukemic effect, inhibiting tumor growth. The compound showed high oral bioavailability and no major toxicity was observed in the experiment, as body weight was not affected [1] [3] [2].
Combination Therapy Studies

Studies investigated the synergy between this compound and standard AML chemotherapeutics (cytarabine, daunorubicin) in MV4-11 cells [2].

  • Method: Drugs were tested at fixed, equipotent molar ratios in different sequences.
  • Finding: Synergistic activity was observed when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound [1] [2]. This supports the potential for combination therapy in clinical development.

Clinical Development Status

The promising preclinical profile of this compound led to its advancement into clinical trials.

  • Phase 1/2 Trial Initiation: A Phase 1/2, open-label, multi-center dose escalation study was initiated to evaluate the safety, tolerability, and proof-of-concept of this compound in patients with AML who had relapsed or were intolerant to standard chemotherapy (EudraCT Number: 2011-003285-33) [5].
  • Trial Status: According to the DrugBank database, this clinical trial has been terminated [6]. The search results do not provide the reasons for termination or any results from the clinical trial. No more recent development updates are available.

Conclusion

This compound emerged as a promising, orally active FLT3 inhibitor with significant and broad-spectrum preclinical efficacy in AML models, including those resistant to chemotherapy. Its activity appeared independent of FLT3 mutation status, and it showed synergy with standard chemotherapy drugs. While these findings warranted its progression into clinical trials (Phase 1/2 initiated in 2011), the project was subsequently terminated. The lack of recent data suggests that clinical development of this compound is no longer active.

References

Molecular Target and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 functions primarily as an inhibitor of the FLT3 receptor, a Class III receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of hematopoietic cells [1] [2]. Its mechanism can be broken down as follows:

  • Primary Target and Potency: this compound directly inhibits FLT3 with high potency, demonstrating an IC50 value of 6 nM in enzymatic assays [1]. It causes dose-dependent inhibition of FLT3 autophosphorylation, which is essential for the receptor's activation and subsequent downstream signaling [1].
  • Additional Kinase Inhibition: Beyond FLT3, this compound also inhibits the receptor tyrosine kinase KIT, which plays a role in other hematological malignancies [1].
  • Cellular Consequences: In AML cell lines, this compound induces cell cycle arrest in the G0/G1 phase and triggers apoptosis by activating caspase-3 [1] [3]. Gene expression profiling revealed that a major downstream effect is the downregulation of genes associated with the c-Myc oncogene, a key driver of cell proliferation [3].

The following diagram illustrates the core signaling pathway of FLT3 and the points of inhibition by this compound.

G FLT3L FLT3 Ligand (FL) FLT3WT FLT3 Receptor (Wild-type) FLT3L->FLT3WT Dimerization Dimerization & Autophosphorylation FLT3WT->Dimerization FLT3Mut FLT3 Receptor (Mutant, e.g., ITD) FLT3Mut->Dimerization Downstream Downstream Pathways (PI3K/AKT, RAS/MAPK, STAT5) Dimerization->Downstream Effects Cellular Effects: Proliferation, Survival Downstream->Effects AKN028 This compound Inhibitor AKN028->Dimerization  Inhibits

This compound inhibits FLT3 activation and downstream signaling [1] [2] [3].

Quantitative Profiling and Preclinical Efficacy

The tables below summarize key quantitative data from preclinical studies on this compound's activity.

Table 1: In Vitro Cytotoxic Activity of this compound (Cell Line Studies)

Cell Line FLT3 Status IC50 / Cytotoxic Response Key Findings
MV4-11 FLT3-ITD mutation Not explicitly stated (IC50 for proliferation: 1.31 nM for FLIN-4, a novel analog [4]) Triggered apoptosis via caspase-3 activation; induced G0/1 cell cycle arrest [1] [3].
MOLM-13 FLT3-ITD mutation Showed cytotoxic activity [1] Part of a panel where this compound was active in all 5 AML lines tested [1].
Kasumi-1 Activating KIT mutation Showed cytotoxic activity [1] Activity indicates inhibition extends beyond FLT3 to other targets like KIT [1].
Primary AML Cells (n=15) Mixed (FLT3-wt, ITD, TKD) Mean IC50 ~1 µM [1] Clear dose-dependent cytotoxic response; no correlation between activity and FLT3 mutation status or FLT3 expression level [1].

Table 2: In Vivo Efficacy and Combination Studies

Study Model Key Findings Significance
Hollow-Fiber Mouse Model Demonstrated antileukemic effect against primary AML and MV4-11 cells [1]. Confirmed in vivo efficacy and good oral bioavailability without major toxicity in the experiment [1].
Combination with Chemotherapy (Cytarabine or Daunorubicin) Synergistic activity observed when drugs were added simultaneously or 24h before this compound [1]. Suggests potential for this compound to be used in combination with standard AML therapies, with possible sequence-dependent effects [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for the core experiments cited.

Protocol 1: Assessing FLT3 Autophosphorylation Inhibition

  • Objective: To measure the dose-dependent inhibition of FLT3 phosphorylation by this compound.
  • Cell Models: Use mouse embryonal fibroblasts engineered to overexpress FLT3-wt, FLT3-TKD (D835Y), or FLT3-ITD. The human megakaryoblastic leukemia cell line M07 overexpressing KIT can be used for KIT inhibition studies [1].
  • Procedure:
    • Culture cells and treat with a concentration range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
    • Lyse cells and extract proteins.
    • Perform Western Blot analysis using antibodies against phospho-FLT3 (Tyr591) and total FLT3.
    • Quantify band intensity to determine the percentage of inhibition and calculate IC50 values [1].

Protocol 2: Cytotoxicity and Apoptosis Assay

  • Objective: To determine the cytotoxic IC50 and induction of apoptosis in AML cell lines.
  • Cell Line: MV4-11 (FLT3-ITD mutant) is a standard model for this purpose [1] [4].
  • Procedure:
    • Seed MV4-11 cells in 96-well plates.
    • Treat with a serial dilution of this compound for 48-72 hours.
    • Assess cell viability using an MTT or XTT assay.
    • Calculate the IC50 value using non-linear regression analysis [1].
    • To confirm apoptosis, treat parallel cultures, harvest cells, and stain with Annexin V/PI for flow cytometry analysis. Additionally, detect cleaved caspase-3 via Western blot as a marker of apoptosis execution [1].

Protocol 3: Global Gene Expression Analysis

  • Objective: To identify transcriptomic changes induced by this compound.
  • Procedure:
    • Treat sensitive AML cell lines (e.g., MV4-11) with this compound, a reference FLT3 inhibitor (e.g., midostaurin), and vehicle control.
    • Extract total RNA and perform microarray analysis.
    • Analyze data to identify significantly upregulated and downregulated transcripts.
    • Perform Gene Set Enrichment Analysis (GSEA) to identify pathways enriched among the altered genes, such as those related to c-Myc [3].

Current Status and Context among FLT3 Inhibitors

This compound was identified as a candidate drug for clinical trials based on its significant preclinical antileukemic activity, good oral bioavailability, and synergistic potential with chemotherapy [1]. Publicly available data from the provided search results is from 2012-2013, indicating it was in early development at that time [1] [3].

It is important to note that the field of FLT3 inhibitor development has advanced considerably since then. While this compound is a potent Type I inhibitor (targeting the active conformation of FLT3), second-generation inhibitors like Gilteritinib and Quizartinib have since been developed and approved for clinical use, offering improved efficacy and specificity [5] [6]. A key challenge with FLT3 inhibitor monotherapy is the development of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (e.g., D835, F691) or activation of parallel survival pathways [7] [5] [6]. The finding that this compound's activity was independent of FLT3 mutation status in primary samples suggests it may have a broader mechanism, potentially involving suppression of global tyrosine kinase activity or c-Myc, which could help overcome certain resistance mechanisms [1] [3].

References

Mechanism of Action & Kinase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 is a novel tyrosine kinase inhibitor (TKI) identified as a potent inhibitor of the FMS-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) [1]. Its mechanism and selectivity are summarized below.

Parameter Details
Primary Target FMS-like receptor tyrosine kinase 3 (FLT3) [1]
FLT3 IC₅₀ 6 nM [1] [2]
Other Kinase Targets (IC₅₀) CLK1 (140 nM), FGFR2 (120 nM), RPS6KA (220 nM), VEGFR2 (520 nM) [2]
Key Molecular Effect Dose-dependent inhibition of FLT3 autophosphorylation [1]
Key Cellular Effects Induction of caspase-3-mediated apoptosis; G0/1 cell cycle arrest; downregulation of Myc-associated genes [1] [3]

The following diagram illustrates the proposed mechanism of action of this compound in an FLT3-ITD mutated AML cell, leading to cytotoxic effects and cell cycle arrest.

G FLT3_ITD FLT3-ITD Mutation Dimer Constitutive Dimerization & Activation FLT3_ITD->Dimer Downstream Activation of Downstream Pathways (e.g., STAT5, AKT) Dimer->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AKN028 This compound Inhibition Inhibition of FLT3 Autophosphorylation AKN028->Inhibition Inhibition->Downstream CellCycle G0/1 Cell Cycle Arrest Inhibition->CellCycle Apoptosis Induction of Apoptosis (Caspase-3 Activation) Inhibition->Apoptosis Myc Downregulation of Myc-associated Genes Inhibition->Myc

This compound inhibits constitutive FLT3 signaling, inducing multiple anti-leukemic effects.

Quantitative Preclinical Efficacy Data

The cytotoxic activity of this compound was evaluated across various experimental models, demonstrating its potent antileukemic effect.

In Vitro Cytotoxicity
Model System Details / Cell Line Key Finding (IC₅₀)
AML Cell Lines [1] MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD) IC₅₀ < 50 nM
AML Cell Lines [1] Kasumi-1 (KIT mutation), HL-60, KG1a IC₅₀ = 0.5 - 6 μM
Primary AML Samples (n=15) [1] Mixed FLT3 status (ITD, TKD, wild-type) Mean IC₅₀ = 1 μM
In Vivo Efficacy & Pharmacokinetics
Parameter Findings
Model Male C57 black mice with MV4-11 xenografts [1]
Dosage & Route 15 mg/kg, subcutaneous injection, twice daily for 6 days [1]
Efficacy Inhibition of tumor growth [1]
Toxicity No major toxicity observed; no effect on body weight [1]
Bioavailability High oral bioavailability reported [1]

Details of Key Experimental Protocols

The following methodologies are central to the preclinical data presented for this compound.

  • Fluorometric Microculture Cytotoxicity Assay (FMCA): This method was used to determine the in vitro cytotoxic activity (IC₅₀) in cell lines and primary patient cells [1] [4]. Cells are cultured in microplates with serially diluted this compound, and viability is measured using a fluorescence indicator after a set incubation period (typically 72 hours) [4].
  • Kinase Inhibition and Autophosphorylation Assay: Inhibition of FLT3 autophosphorylation was assessed in mouse embryonal fibroblasts engineered to overexpress FLT3 (wild-type, TKD, or ITD mutants) [1]. Cells were treated with this compound for 15 hours. The level of phosphorylated FLT3 was analyzed via western blot to confirm target engagement and potency [1].
  • Global Tyrosine Kinase Activity Profiling: To measure the overall effect on cellular kinase activity, lysates from this compound-treated AML cells were analyzed using a kinase activity profiling method. This demonstrated that the compound caused a dose-dependent reduction in global tyrosine kinase activity, but not serine/threonine kinase activity, in sensitive cells [3].
  • Gene Expression Analysis (Microarray): AML cell lines and primary samples were treated with this compound (10 μM) or a vehicle control for 6 hours [4]. Global RNA was then extracted and analyzed using Affymetrix gene chips. Subsequent Gene Set Enrichment Analysis (GSEA) identified significant downregulation of gene sets associated with the c-Myc oncogene [3].
  • Apoptosis and Cell Cycle Analysis: The pro-apoptotic effect was demonstrated in MV4-11 cells by measuring the activation of caspase-3 after treatment [1]. Furthermore, cell cycle distribution was analyzed via flow cytometry, showing that this compound induces a arrest in the G0/1 phase [3].

Combination Therapy & Clinical Translation

Preclinical data also supported the investigation of this compound in combination with standard therapies and its transition into clinical trials.

  • Synergy with Chemotherapy: In vitro combination studies showed synergistic antileukemic activity when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound [1].
  • Clinical Trial Status: A Phase 1/2 clinical trial (NCT01573247) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with AML [5] [3]. According to the available record, this clinical trial was terminated, and its results have not been published in the searched literature [5].

References

AKN-028 tyrosine kinase inhibitor overview

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Targets

AKN-028 is a synthetic small molecule that acts as a potent protein tyrosine kinase inhibitor [1] [2]. Its primary known targets are:

  • FLT3: A receptor tyrosine kinase that is aberrantly expressed or mutated in many AML cases. This compound is a potent inhibitor with an IC50 of 6 nM, causing dose-dependent inhibition of FLT3 autophosphorylation [3] [4] [5].
  • KIT: Also known as stem cell factor receptor (SCFR). This compound also inhibits KIT autophosphorylation [3] [1].

The compound triggers apoptosis (programmed cell death) in AML cells by activating caspase 3 [3] [5]. Further research indicated that its cytotoxic effects involve inducing cell cycle arrest and downregulating genes associated with the proto-oncogene c-Myc [6].

The diagram below illustrates the primary mechanism of action of this compound in an AML cell.

G AKN028 This compound (Oral TKI) FLT3 FLT3 Receptor AKN028->FLT3 Inhibits KIT KIT Receptor AKN028->KIT Inhibits DownstreamSignaling Downstream Signaling (AKT, STAT, MAPK) FLT3->DownstreamSignaling Disrupts MycGenes Myc-associated Genes DownstreamSignaling->MycGenes Downregulates CellCycle Cell Cycle (G0/1 Arrest) DownstreamSignaling->CellCycle Apoptosis Apoptosis (Caspase-3 Activation) DownstreamSignaling->Apoptosis

Quantitative Profiling and Cytotoxic Activity

The following tables summarize key quantitative data from preclinical studies.

Table 1: Kinase Inhibition Profile of this compound [3] [5]

Kinase Target IC50 Value
FLT3 6 nM
CLK1 140 nM
RPS6KA 220 nM
FGFR2 120 nM
VEGFR2 520 nM

Table 2: Cytotoxic Activity (IC50) in AML Cell Lines [3] [4]

Cell Line Characteristics IC50 of this compound
MV4-11 FLT3-ITD mutation < 50 nM
MOLM-13 FLT3-ITD mutation < 50 nM
Kasumi-1 Activating KIT mutation 0.5 - 6 μM
HL-60 Capability to differentiate 0.5 - 6 μM
KG1a High content of immature cells 0.5 - 6 μM

Table 3: Activity in Primary Patient Samples and In Vivo [3] [4]

Model / Aspect Findings
Primary AML Cells (n=15) Mean IC50 of ~1 μM; dose-dependent cytotoxic response.
FLT3 Mutation Correlation No correlation between antileukemic activity and FLT3 mutation status or expression level.
In Vivo Efficacy (Mouse) 15 mg/kg, twice daily, inhibited growth of MV4-11 xenografts; high oral bioavailability.

Experimental Protocols for Key Assays

Here is a summary of the core methodologies used in the foundational research on this compound [3] [4].

Kinase Inhibition and Autophosphorylation Assays

  • Technique: Radiometric protein kinase assay (FlashPlates) and Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) were used for enzyme inhibition assays across a 320-kinase panel.
  • Cell-based Phosphorylation Analysis: Inhibition of FLT3 and KIT autophosphorylation was assessed using mouse embryonal fibroblasts transfected to overexpress different FLT3 variants (wild-type, TKD, ITD) and human M07 cells overexpressing KIT.
  • Procedure: Cells were incubated with a concentration range of this compound (0.1 nM - 100 μM) for 5 minutes before lysis. Phosphorylation levels were determined via sandwich ELISA.
  • Downstream Targets: Inhibition of AKT and ERK was measured using a radiometric protein kinase assay after 60 minutes of incubation with 1 μM this compound.

Cytotoxicity and Apoptosis Assays

  • Primary Method: The Fluorometric Microculture Cytotoxicity Assay (FMCA) was used for most cytotoxic evaluations. Cells were seeded in drug-prepared microplates and incubated for 72 hours. A living-cell density measurement was performed, and results were presented as a survival index (% of control). IC50 values were determined from log concentration-effect curves using nonlinear regression.
  • Apoptosis Detection: Apoptosis in MV4-11 cells was confirmed by the activation of caspase 3.

Combination Drug Studies

  • Design: this compound was studied in combination with cytarabine or daunorubicin at fixed molar ratios intended to be equipotent.
  • Sequencing: Drugs were tested in different sequences: simultaneous addition, pretreatment with chemotherapy 24 hours before this compound, and pretreatment with this compound 24 hours before chemotherapy.
  • Analysis: Synergistic activity was observed when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound.

Development Status and Potential

Based on the search results, here is the development status of this compound:

  • Clinical Trials: this compound progressed to a Phase I/II clinical trial for the treatment of Acute Myeloid Leukemia (NCT01573247) [6] [2].
  • Current Status: The clinical trial status is indicated as "Terminated" [2]. The specific reasons for termination are not provided in the available sources.

The promising preclinical profile, particularly its oral bioavailability and synergy with standard chemotherapy drugs, made it a candidate for clinical investigation [3] [4].

References

AKN-028 in vitro cell cytotoxicity assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 Preclinical Cytotoxicity Profile

This compound is a novel tyrosine kinase inhibitor that showed significant preclinical antileukemic activity. The following table summarizes the key experimental models and findings from the primary research [1].

Experimental Model Key Findings
Cell Lines MV4-11 (AML, FLT3-ITD), MOLM-13 (AML, FLT3-ITD), Kasumi-1 (AML, KIT mutation), HL-60, KG1a [1]
Primary Cells Tumor cells from 15 adult AML patients [1]
Cytotoxicity Readout Dose-dependent cytotoxic response; Induction of apoptosis via caspase-3 activation (MV4-11) [1]
Reported Metrics IC₅₀ values (e.g., mean IC₅₀ of ~1 μM in primary AML samples) [1]
Key Assay Mentioned Fluorometric Microculture Cytotoxicity Assay (FMCA) [1]

Reconstructed Protocol: Cytotoxicity Assessment via FMCA

This protocol reconstructs the methodology based on the cited use of the FMCA and standard practices for dose-response assays [1]. The workflow involves preparing a drug dilution series, culturing cells with the drug, and then quantifying cell viability.

workflow Start Prepare this compound Stock Solution (10 mM in DMSO) A Prepare Serial Dilutions in Culture Medium Start->A B Dispense Drug to Microplate A->B C Seed Cell Suspension (AML cell lines or primary cells) B->C D Incubate (72 hours, 37°C, 5% CO₂) C->D E Add Fluorescent Probe (e.g., for metabolic activity) D->E F Measure Fluorescence (Fluorescence plate reader) E->F G Calculate Survival Index and Determine IC₅₀ F->G

Materials
  • Test Compound: this compound. Prepare a 10 mM stock solution in DMSO and store at -70°C [1].
  • Cells: AML cell lines (e.g., MV4-11, MOLM-13) or primary mononuclear cells from AML patient samples [1].
  • Culture Medium: Appropriate for the cell type, supplemented with fetal calf serum, glutamine, and antibiotics [1].
  • Reagents: Fluorescein diacetate (FDA) or a similar viability probe, required for the FMCA.
  • Equipment: Microplates (96-well), CO₂ incubator, fluorescence microplate reader.
Step-by-Step Procedure
  • Drug Plate Preparation

    • Thaw the this compound stock solution and prepare a serial dilution in culture medium to achieve the desired concentration range (e.g., 1 nM to 100 µM). A typical 11-point, 2-fold dilution series is recommended.
    • Dispense the drug solutions into a 96-well microplate. Include control wells containing culture medium with the same concentration of DMSO as the highest drug concentration (vehicle control) and wells with medium only (blank).
  • Cell Seeding and Incubation

    • Harvest and count the cells. Prepare a cell suspension at a density appropriate for the cell line and planned incubation period.
    • Seed the cell suspension into the drug-prepared microplates.
    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Viability Measurement (FMCA Endpoint)

    • After incubation, add the fluorescent viability probe (e.g., FDA) to each well.
    • Incubate the plate for a specified period to allow the viable cells to convert the non-fluorescent probe into a fluorescent product.
    • Measure the fluorescence intensity using a fluorescence plate reader.
  • Data Analysis

    • Calculate the Survival Index (SI) for each test well using the formula: SI (%) = (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank) * 100
    • Plot the log of the this compound concentration against the Survival Index.
    • Use non-linear regression analysis (e.g., in GraphPad Prism) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) [1].

Complementary Assays for Mechanism of Action

To provide a comprehensive profile beyond general cytotoxicity, the following assays were utilized in the characterization of this compound. The workflow below illustrates how these assays connect to the main cytotoxic effect.

mechanism cluster_target Primary Molecular Targets cluster_downstream Downstream Effects cluster_pheno Phenotypic Outcome AKN028 This compound Treatment FLT3 Inhibits FLT3 Phosphorylation (IC₅₀ = 6 nM) AKN028->FLT3 KIT Inhibits KIT Phosphorylation AKN028->KIT Caspase3 Activates Caspase-3 FLT3->Caspase3 Leads to Apoptosis Induces Apoptosis Caspase3->Apoptosis Cytotoxicity Cytotoxicity (Measured by FMCA) Apoptosis->Cytotoxicity

  • FLT3 Phosphorylation Inhibition (Phospho-ELISA/Western Blot): To confirm direct target engagement, inhibition of FLT3 autophosphorylation was measured. Cells expressing FLT3 (wild-type or mutated) were incubated with this compound for 5 minutes to 15 hours. Phosphorylation levels were quantified using a sandwich ELISA or western blot analysis [1].

  • Apoptosis Detection (Caspase-3 Activation): The induction of apoptosis was demonstrated in MV4-11 cells by measuring the activation of caspase-3, a key executioner caspase, after treatment with this compound [1].

Critical Considerations for Protocol Design

  • Cell Line Selection: The antileukemic activity of this compound was evident across several AML cell lines, but the response may vary based on their genetic background, particularly FLT3 and KIT mutation status [1].
  • Primary Cell Purity: When working with primary AML samples, a high proportion of viable tumor cells (e.g., ≥70% after thawing) is crucial for obtaining reliable and interpretable results [1].
  • Assay Validation: The FMCA and other viability assays should be validated for your specific cell model. Key parameters to optimize include initial cell seeding density and the incubation time with the fluorescent probe [2].
  • Combination Studies: The research showed synergistic activity when this compound was combined with standard chemotherapies like cytarabine or daunorubicin. When designing similar studies, the sequence of drug addition (simultaneous or sequential) is a critical variable to test [1].

I hope this reconstructed protocol provides a solid foundation for your research. Should you require information on more specific assay types, such as kinase inhibition profiling, please feel free to ask.

References

AKN-028 FLT3 Autophosphorylation Inhibition Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile & Kinase Inhibition AKN-028 is a novel 2-aminopyrazine tyrosine kinase inhibitor. Key characteristics include:

  • Primary Target: Potent inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3) with an enzyme IC₅₀ of 6 nM [1]
  • Additional Activity: Demonstrated inhibition of KIT autophosphorylation [1]
  • Kinase Selectivity: In broad kinase profiling against 320 kinases, this compound inhibited multiple kinases at 1 μM concentration [1]

2. Cellular Antileukemic Activity this compound exhibits significant cytotoxic effects in AML models:

  • Cell Line Activity: Showed cytotoxic activity in all five AML cell lines tested [1]
  • Primary AML Samples: Induced clear dose-dependent cytotoxic response in primary AML samples (n=15) with mean IC₅₀ of 1 μM [1]
  • Apoptosis Induction: Triggered apoptosis in MV4-11 cells through caspase-3 activation [1]

3. Mechanism of Action & Signaling Effects this compound exerts effects through multiple mechanisms:

  • Cell Cycle Arrest: Induces G0/1 arrest in AML cell lines [2]
  • Gene Expression: Alters expression of Myc-associated genes and multiple signaling pathways [2]
  • Global Kinase Inhibition: Inhibits overall tyrosine kinase activity in sensitive AML cells [2]

4. Combination Therapy Potential

  • Synergistic Activity: Shows synergy with cytarabine or daunorubicin in sequence-dependent manner [1]
  • Sequencing Effect: Enhanced effect when chemotherapy added 24h before this compound [1]

Quantitative Profiling Data

Table 1: this compound Kinase Inhibition Profile [1]

Kinase Target Experimental System IC₅₀ / Inhibition Experimental Context
FLT3 Enzyme Enzyme inhibition assay (IMAP) 6 nM Isolated tyrosine kinase domain
FLT3-ITD Phospho-ELISA (cell-based) Dose-dependent inhibition Mouse fibroblasts overexpressing FLT3-ITD
FLT3-TKD (D835Y) Phospho-ELISA (cell-based) Dose-dependent inhibition Mouse fibroblasts overexpressing FLT3-TKD
FLT3-Wild Type Phospho-ELISA (cell-based) Dose-dependent inhibition Mouse fibroblasts overexpressing FLT3-WT
KIT Phospho-ELISA (cell-based) Dose-dependent inhibition M07 cells overexpressing KIT
Multiple Kinases 320-kinase panel screening Varied inhibition at 1 μM Radiometric protein kinase assay

Table 2: Cellular Activity in Hematologic Malignancies [1]

Cell Type Experimental Model Response to this compound Key Findings
AML Cell Lines MV4-11 (FLT3-ITD) Cytotoxic (IC₅₀ ~1 μM) Caspase-3 activation, apoptosis induction
AML Cell Lines Kasumi-1 (KIT mutant) Cytotoxic Activity across multiple AML subtypes
Primary AML Cells Patient samples (n=15) Cytotoxic (mean IC₅₀ 1 μM) Dose-dependent response, no FLT3 status correlation
In Vivo Model Mouse xenograft Antileukemic effect High oral bioavailability, no major toxicity

Detailed Experimental Protocols

Protocol 1: FLT3 Autophosphorylation Inhibition Assay (Phospho-ELISA)

Principle Measure this compound inhibition of FLT3 autophosphorylation in cells overexpressing various FLT3 forms using quantitative ELISA.

Reagents & Cells

  • Cell Lines: Mouse embryonal fibroblasts overexpressing FLT3-WT, FLT3-TKD (D835Y), or FLT3-ITD [1]
  • Controls: Sunitinib and AC220 as reference inhibitors [1]
  • Antibodies: Phospho-specific FLT3 antibodies for detection

Procedure

  • Cell Preparation: Seed cells in appropriate growth medium and culture until ~80% confluent
  • Drug Treatment: Incubate cells with 8 concentrations of this compound for 5 minutes [1]
  • Cell Lysis: Lyse cells using appropriate lysis buffer with phosphatase inhibitors
  • ELISA Setup: Perform sandwich ELISA according to established standards [1]
  • Quantification: Determine phosphorylation levels relative to vehicle control

Data Analysis

  • Calculate percent inhibition at each concentration
  • Generate dose-response curves
  • Determine IC₅₀ values using nonlinear regression

Protocol 2: Western Blot Validation of FLT3 Inhibition

Procedure

  • Cell Treatment: Expose MV4-11 cells to this compound for 15 hours [1]
  • Protein Extraction: Prepare whole cell lysates
  • Western Blot: Separate proteins, transfer to membrane, and probe with:
    • Anti-phospho-FLT3 antibodies
    • Anti-total FLT3 antibodies (loading control)
  • Detection: Visualize using enhanced chemiluminescence [1]

This compound Signaling Pathway & Experimental Workflow

G This compound Inhibits FLT3 Signaling Cascade cluster_FLT3 FLT3 Activation States cluster_downstream Downstream Signaling Pathways cluster_cellular Cellular Outcomes AKN028 This compound Treatment FLT3_WT FLT3-Wild Type AKN028->FLT3_WT Binds & Inhibits FLT3_ITD FLT3-ITD Mutant AKN028->FLT3_ITD Binds & Inhibits FLT3_TKD FLT3-TKD Mutant (D835Y) AKN028->FLT3_TKD Binds & Inhibits Inhibition This compound Blocks These Pathways AKN028->Inhibition Results in P27 p27 Y88 Phosphorylation FLT3_WT->P27 Phosphorylates STAT5 STAT5 Pathway FLT3_ITD->STAT5 Activates MAPK MAPK Pathway FLT3_ITD->MAPK Activates AKT PI3K/AKT Pathway FLT3_ITD->AKT Activates Proliferation Increased Proliferation STAT5->Proliferation Survival Enhanced Survival MAPK->Survival CellCycle Cell Cycle Progression AKT->CellCycle Apoptosis Inhibited Apoptosis P27->Apoptosis Prevents G1Arrest G0/G1 Cell Cycle Arrest Inhibition->G1Arrest Leads to ApoptosisInduction Apoptosis Induction (Caspase-3 Activation) Inhibition->ApoptosisInduction Leads to

Key Technical Considerations

Experimental Design

  • Cell Model Selection: Use multiple FLT3 mutation types (WT, ITD, TKD) for comprehensive profiling [1]
  • Time Course: Short-term (5 min) treatments for direct phosphorylation effects; longer (15-24 h) for downstream signaling [1]
  • Control Inhibitors: Include sunitinib and AC220 as benchmark compounds [1]

Troubleshooting

  • Cellular Context: Activity may vary between recombinant systems and primary AML samples [1]
  • Mutation Specificity: Some FLT3 activation loop mutations confer resistance to certain TKIs [3]
  • Combination Timing: Sequence significantly affects synergistic effects with chemotherapy [1]

Conclusion

This compound represents a promising FLT3 inhibitor candidate with potent enzymatic and cellular activity. The provided protocols enable comprehensive evaluation of its FLT3 autophosphorylation inhibition properties, supporting further investigation of this compound in AML therapeutic development.

References

AKN-028 caspase 3 activation apoptosis assay

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028: Pre-Clinical Application Notes

Compound Profile: this compound is a novel, orally active tyrosine kinase inhibitor (TKI) identified as a potent inhibitor of the FMS-like receptor tyrosine kinase 3 (FLT3) with an IC₅₀ of 6 nM [1] [2]. It exhibits significant preclinical antileukemic activity in Acute Myeloid Leukemia (AML) models, inducing cytotoxicity and apoptosis through caspase-3 activation [1] [3] [2].

Mechanism of Action: this compound primarily targets FLT3, inhibiting its autophosphorylation and downstream signaling [1]. Furthermore, it induces a dose-dependent G₀/G₁ cell cycle arrest and leads to the downregulation of gene sets associated with the proto-oncogene and cell cycle regulator c-Myc [3]. The subsequent initiation of the mitochondrial apoptotic pathway activates executioner caspases, culminating in programmed cell death [1].

Quantitative Profiling of this compound

The tables below summarize key quantitative data from pre-clinical studies.

Table 1: Kinase Inhibition Profile of this compound

Target Kinase IC₅₀ Value
FLT3 6 nM [1] [2]
CLK1 140 nM [2]
FGFR2 120 nM [2]
RPS6KA 220 nM [2]
VEGFR2 520 nM [2]

Table 2: Cytotoxic Activity in AML Cell Lines

Cell Line Characteristics IC₅₀ (Cytotoxicity)
MV4-11 FLT3-ITD mutation < 50 nM [1]
MOLM-13 FLT3-ITD mutation < 50 nM [1]
Kasumi-1 KIT mutation 0.5 - 6 μM [1]
HL-60 Capability to differentiate 0.5 - 6 μM [1]
KG1a High content of immature CD34+ cells 0.5 - 6 μM [1]

Table 3: Activity in Primary Patient Samples & In Vivo

Model / Parameter Result
Primary AML Cells (n=15) Mean IC₅₀ for cytotoxic response: ~1 μM [1]
FLT3 Mutation Correlation No correlation between antileukemic activity and FLT3 mutation status or expression level [1]
Global Tyrosine Kinase Activity Cells with higher baseline tyrosine kinase activity were more sensitive to this compound [3]
In Vivo Efficacy (Mouse Model) 15 mg/kg, twice daily; inhibited tumor growth of MV4-11 xenografts with no major toxicity [1]
Oral Bioavailability High [1]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism through which this compound induces apoptosis in AML cells.

G AKN028 This compound FLT3 FLT3 Receptor AKN028->FLT3 Inhibits Autophosphorylation CellCycle Cell Cycle Progression AKN028->CellCycle Induces G0/G1 Arrest Myc c-Myc Expression AKN028->Myc Downregulates Caspase3 Caspase-3 Activation AKN028->Caspase3 Induces Signaling Proliferation/Survival Signaling (e.g., STAT, AKT) FLT3->Signaling Activates Signaling->CellCycle Signaling->Myc Apoptosis Apoptosis Execution (DNA fragmentation, etc.) Caspase3->Apoptosis

Diagram 1: Proposed Mechanism of this compound-Induced Apoptosis in AML Cells. this compound inhibits FLT3 and other tyrosine kinases, disrupting survival signaling, arresting the cell cycle, and downregulating c-Myc, ultimately triggering caspase-3-dependent apoptosis.

Detailed Experimental Protocols

Here are standardized protocols for detecting this compound-induced apoptosis via caspase-3 activation.

Protocol 1: Caspase-Glo 3/7 Luminescent Assay

This is a homogeneous, bioluminescent method ideal for high-throughput screening to measure caspase-3/7 activity [4].

Workflow:

G Step1 1. Plate & Treat Cells (Seed AML cells, e.g., MV4-11 Treat with this compound serial dilutions) Step2 2. Incubate (Incubate for 16-48 hours at 37°C, 5% CO₂) Step1->Step2 Step3 3. Add Caspase-Glo 3/7 Reagent (Add equal volume of reagent, 'add-mix-measure' format) Step2->Step3 Step4 4. Further Incubate & Measure (Incubate at RT for 0.5-1 hr, measure luminescence) Step3->Step4

Diagram 2: Workflow for the Caspase-Glo 3/7 Assay.

Key Steps:

  • Cell Seeding and Treatment: Seed white-walled multiwell plates with AML cells (e.g., MV4-11 at ~10,000 cells/well). Treat with a dilution series of this compound (e.g., 1 nM to 100 μM) and include a negative control (DMSO vehicle). Incubate for a predetermined period (e.g., 16-24 hours) [1] [4].
  • Reagent Addition: Equilibrate plates and Caspase-Glo 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of medium in each well.
  • Mixing and Incubation: Mix contents gently using a plate shaker for 30 seconds. Incubate at room temperature for 30 minutes to 1 hour to allow the signal to develop.
  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer. The generated "glow-type" signal is proportional to caspase-3/7 activity [4].
Protocol 2: Immunofluorescence Staining for Active Caspase-3

This protocol allows for the visualization of caspase-3 activation within fixed cells, preserving spatial information [5].

Key Steps:

  • Cell Culture and Treatment: Grow AML cells on glass coverslips. Treat with this compound and appropriate controls.
  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with PBS containing 0.1% Triton X-100 for 5 minutes [5].
  • Blocking: Incubate cells in a blocking buffer (e.g., PBS with 5% serum from the secondary antibody host species and 0.1% Tween-20) for 1-2 hours.
  • Primary Antibody Incubation: Incubate with a primary antibody specific for active caspase-3 (e.g., Rabbit anti-Caspase-3, ab32351) diluted in blocking buffer (suggested 1:200) overnight at 4°C in a humidified chamber [5].
  • Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, ab150077) diluted in PBS (suggested 1:500) for 1-2 hours at room temperature, protected from light [5].
  • Mounting and Imaging: Wash and mount coverslips with an antifade mounting medium. Image using a fluorescence microscope. Apoptotic cells will show positive staining for active caspase-3.

Discussion for Researchers

  • Synergy with Chemotherapy: Combination studies showed synergistic activity when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound [1]. This suggests a promising avenue for combination therapy in AML.
  • Beyond FLT3: The cytotoxic effect of this compound in a wide range of AML samples, including those without FLT3 mutations, indicates its potential as a multi-targeted agent [1] [3]. Sensitivity may be linked to high global tyrosine kinase activity in the cell [3].
  • Advanced Techniques: For more sophisticated, quantitative analysis of caspase-3 activation kinetics, Förster resonance energy transfer (FRET)-based bioprobes analyzed via time-resolved flow cytometry can be employed [6].

References

Application Notes: Preclinical Evaluation of AKN-028 and Cytarabine in AML

Author: Smolecule Technical Support Team. Date: February 2026

The following data and experimental protocols are derived from a 2012 preclinical study that investigated the novel tyrosine kinase inhibitor AKN-028, including its synergistic effects with standard acute myeloid leukemia (AML) drugs [1].

Synergy Data and Combination Index

The study reported that this compound demonstrated synergistic activity with cytarabine. The synergy was found to be sequence-dependent, with the most effective cytotoxicity achieved when cytarabine was administered 24 hours before this compound [1]. The quantitative data from the study is summarized in the table below.

Table 1: Summary of Preclinical Findings for this compound and its Combination with Cytarabine

Aspect Findings
This compound as Single Agent Potent FLT3 inhibitor (IC50 = 6 nM); cytotoxic activity in AML cell lines and primary patient samples (mean IC50 ~1 µM) irrespective of FLT3 mutation status [1].
Combination with Cytarabine Synergistic effect observed when cytarabine was added simultaneously or 24 hours before this compound [1].
Key Signaling Pathways Inhibition of FLT3 autophosphorylation; downstream effects on pathways including AKT, STAT, and MAP-kinase; induction of cell cycle arrest and downregulation of Myc-associated genes [1] [2].
In Vivo Efficacy Demonstrated antileukemic effect in mouse models with primary AML cells and the MV4-11 cell line; high oral bioavailability with no major toxicity observed [1].

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the application notes.

Protocol 1: In Vitro Combination Drug Sensitivity Assay

This protocol assesses the cytotoxic effects of this compound and cytarabine, both alone and in combination, on AML cells [1].

  • Cell Preparation: Use AML cell lines (e.g., MV4-11, MOLM-13) or primary mononuclear cells isolated from patient samples via Ficoll-Paque density gradient centrifugation. For primary cells, a viability of at least 70% after thawing is required.
  • Cell Plating: Plate cells in 384-well microtiter plates at a density of 100,000 cells/mL in appropriate culture medium and incubate overnight at 37°C with 5% CO₂.
  • Drug Treatment:
    • Single Agents: Prepare serial dilutions of this compound and cytarabine.
    • Combination & Sequencing:
      • Simultaneous: Add both drugs to the wells at the same time.
      • Sequential: Add cytarabine to the culture 24 hours before the addition of this compound.
    • Use an automated liquid dispenser for accurate drug delivery.
  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.
  • Viability Measurement: Measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo). Add the reagent to each well, incubate, and record luminescence.
  • Data Analysis: Normalize luminescence readings to untreated control wells. Calculate the percentage of cell viability and determine IC50 values for single agents. Analyze drug interaction and synergy using appropriate models (e.g., the Combination Index method).
Protocol 2: Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol evaluates the mechanism of cell death induced by this compound [1].

  • Cell Treatment: Treat sensitive AML cell lines (e.g., MV4-11) with this compound at relevant concentrations (e.g., near the IC50) for 24-48 hours. Include a vehicle control.
  • Cell Harvesting: Collect cells by centrifugation and wash with phosphate-buffered saline (PBS).
  • Staining:
    • For Apoptosis: Resuspend cell pellets in a binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate for 15 minutes in the dark.
    • For Cell Cycle: Fix cells in 70% ethanol at -20°C overnight. Then, treat with RNase and stain with PI.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer.
    • For apoptosis: Quantify the populations of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
    • For cell cycle: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
  • Caspase-3 Activation: Confirm apoptosis by detecting the activation of caspase-3 using a specific antibody and flow cytometry or western blot.
Protocol 3: Inhibition of FLT3 Autophosphorylation

This protocol confirms the direct target engagement of this compound by measuring its effect on FLT3 phosphorylation [1].

  • Cell System: Use cell lines engineered to overexpress specific FLT3 variants (wild-type, ITD-mutant, TKD-mutant) or native FLT3-ITD positive AML cell lines like MV4-11.
  • Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 1 µM) for a predetermined period (e.g., 1-2 hours).
  • Cell Lysis: Lyse the treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot:
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Block the membrane and incubate with primary antibodies against phosphorylated FLT3 and total FLT3.
    • After washing, incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect the signal using chemiluminescence and visualize.
  • Analysis: Quantify the band intensities. The concentration of this compound that reduces FLT3 phosphorylation by 50% is reported as the IC50.

Experimental and Signaling Pathway Workflows

The diagrams below outline the key experimental workflows and the mechanistic pathway of this compound.

framework Start Start: AML Sample (Cell Line or Primary Cells) P1 In Vitro Drug Treatment: - this compound single agent - Cytarabine single agent - Combination (simultaneous) - Sequence (Cytarabine → this compound) Start->P1 P2 Phenotypic Assay (48-hour incubation) Cell Viability (CellTiter-Glo) P1->P2 P3 Mechanistic Investigation (Apoptosis/Cell Cycle by Flow Cytometry) P2->P3 P4 Target Validation (FLT3 Phosphorylation by Western Blot) P3->P4 End Output: Synergy Analysis & IC50 P4->End

Diagram 1: Experimental Workflow for this compound Combination Screening. This flowchart outlines the key steps for evaluating the synergistic effects of this compound and cytarabine in AML models, from initial cell treatment to final data analysis.

pathway AKN028 This compound FLT3 FLT3 Receptor (Mutant or Wild-type) AKN028->FLT3 Phosphorylation Inhibits Autophosphorylation FLT3->Phosphorylation Downstream Downstream Signaling (AKT, STAT, MAPK pathways) Phosphorylation->Downstream Myc Gene Expression Changes (e.g., Myc-associated genes) Downstream->Myc CellFate Cell Cycle Arrest (G0/1) & Induction of Apoptosis Myc->CellFate Cytarabine Cytarabine (DNA Synthesis Inhibition) Cytarabine->CellFate

Diagram 2: Proposed Signaling Pathway and Mechanism of Action. This diagram illustrates the proposed mechanism of this compound, involving inhibition of FLT3 signaling and key downstream effects, and how it complements the action of cytarabine.


Important Limitations and Future Directions

  • Information is Preclinical and Dated: The core data on the this compound/cytarabine combination is from 2012 and comes from a single study [1]. There is no information on its status in later-stage clinical trials.
  • Lack of Clinical Protocols: The search did not yield any detailed clinical trial protocols, pharmacokinetic/pharmacodynamic (PK/PD) models, or recent application notes for this specific combination.
  • Contrast with Current Trends: Current AML combination research, as presented at recent conferences, focuses on newer targeted agents like menin inhibitors (e.g., revumenib, ziftomenib) combined with venetoclax and hypomethylating agents [3]. The functional precision medicine approach using platforms like QPOP also represents a more modern strategy for identifying personalized combinations [4].

References

Current Landscape of Daunorubicin-Based Therapy in AML

Author: Smolecule Technical Support Team. Date: February 2026

Daunorubicin remains a cornerstone of AML treatment, primarily used in two established and distinct formulations. The table below summarizes these key regimens.

Feature Conventional '7+3' (Daunorubicin + Cytarabine) CPX-351 (Vyxeos - Liposomal Daunorubicin/Cytarabine)
Mechanism Cytarabine inhibits DNA synthesis; Daunorubicin intercalates DNA and inhibits topoisomerase II [1]. Liposomal encapsulation of a synergistic 5:1 molar ratio of cytarabine:daunorubicin for enhanced uptake and sustained exposure [2] [3] [1].
Approved Indication Newly diagnosed AML (core component of induction therapy) [4]. Newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) in adults and pediatric patients ≥1 year [5].

| Dosing Protocol | Induction: Daunorubicin (60-90 mg/m² IV, days 1-3) + Cytarabine (100-200 mg/m² continuous IV, days 1-7) [6]. Consolidation: High-dose cytarabine-based regimens [4]. | Induction (Cycle 1): Daunorubicin 44 mg/m² + Cytarabine 100 mg/m² liposome (IV, 90 min, days 1, 3, 5) [5]. Consolidation (per cycle): Daunorubicin 29 mg/m² + Cytarabine 65 mg/m² liposome (IV, 90 min, days 1, 3) [5]. | | Key Efficacy Data | CRc rates of ~90% in newly diagnosed patients (aged 18-65) with 3-year OS of ~65% [6]. | Median Overall Survival: 9.6 months vs. 5.9 months with "7+3" [1]. Complete Remission: 38% vs. 26% with "7+3" [1]. | | Safety & Monitoring | Myelosuppression, cardiotoxicity, nausea/vomiting, mucositis. Cardiac function must be assessed prior to treatment [1]. | Hemorrhage, febrile neutropenia, rash, edema. Boxed Warning: Do not interchange with other daunorubicin/cytarabine products. Cardiac function must be assessed [5]. |

A Framework for Novel Combination Therapy Development

Since AKN-028 is not documented in the available literature, the following protocol outlines a generalized preclinical workflow for evaluating a novel agent like this compound in combination with daunorubicin. This framework is informed by current research paradigms in AML, such as those investigating MCL-1 and SRC inhibitors [7].

Rationale and Hypothesis

The combination should be based on a strong biological rationale. The hypothesis could be that this compound inhibits a specific survival pathway in leukemia cells that is upregulated in response to daunorubicin-induced stress, leading to synergistic cell death [7].

In Vitro Experimental Protocol

Objective: To determine the synergistic cytotoxicity of this compound and daunorubicin on AML cell lines.

  • Cell Lines: Use a panel of genetically diverse human AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3).
  • Drug Preparation: Prepare stock solutions of this compound and daunorubicin. Use a non-ionic detergent in the daunorubicin vehicle to maintain solubility [3].
  • Treatment Scheme:
    • Single-Agent Dose-Response: Treat cells with a range of concentrations of this compound and daunorubicin alone for 72 hours.
    • Combination Treatment: Use a constant, sub-lethal concentration of this compound with a dose-response of daunorubicin, and vice-versa.
  • Viability Assay: Cell viability is measured using an ATP-based luminescence assay (e.g., CellTiter-Glo) after 72 hours of treatment.
  • Data Analysis: Calculate IC50 values for single agents. Analyze combination data using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy [7].
Mechanistic Studies Protocol

Objective: To elucidate the molecular mechanisms underlying the combination's effect.

  • Apoptosis Assay: Use flow cytometry with Annexin V/PI staining on cells treated with single agents and their combination at 24 and 48 hours.
  • Cell Signaling Analysis: Perform Western blotting on protein lysates from treated cells to analyze markers of apoptosis (e.g., cleaved PARP, caspase-3) and relevant signaling pathways (e.g., SRC, MAPK, AKT) [7].
  • Metabolic Profiling: Utilize mass spectrometry-based proteomics to identify global changes in protein expression and phosphorylation following treatment [7].

The following diagram illustrates the logical workflow for this preclinical assessment.

G Start Rationale & Hypothesis InVitro In Vitro Studies Start->InVitro Define model system Mech Mechanistic Studies InVitro->Mech Confirm synergy InVivo In Vivo Validation Mech->InVivo Select optimal dose Data Data Synthesis InVivo->Data Integrate findings

In Vivo Validation Protocol

Objective: To evaluate the efficacy and tolerability of the combination in a live organism.

  • Animal Model: Use immune-deficient mice (e.g., NSG) implanted with patient-derived AML cells (PDX models) or murine AML models.
  • Dosing Groups:
    • Vehicle control
    • This compound monotherapy
    • Daunorubicin monotherapy
    • This compound + Daunorubicin combination
  • Drug Administration: Administer treatments intravenously (daunorubicin/CPX-351) and/or orally (if this compound is an oral agent) once stable engraftment is confirmed.
  • Endpoints:
    • Efficacy: Monitor leukemia burden via bioluminescent imaging or peripheral blood human CD45+ cell counts. Overall survival is the gold standard.
    • Tolerability: Monitor mouse body weight twice weekly and perform serial blood counts to assess hematological toxicity [7].

Future Directions for Research

The future of AML therapy lies in rationally designed combinations. Your investigation into this compound could explore several promising avenues:

  • Sequencing: Determine if this compound should be administered before, during, or after daunorubicin for maximum effect.
  • Triple Therapy: Explore the potential of adding a third agent, such as the BCL-2 inhibitor venetoclax, to the this compound/daunorubicin backbone, based on the success of venetoclax with hypomethylating agents [2] [4].
  • Biomarker Discovery: Identify potential genetic or proteomic biomarkers that predict response to the this compound and daunorubicin combination.

References

Comprehensive Application Notes and Protocols: AKN-028 Oral Administration in Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AKN-028 in Drug Discovery Context

This compound represents a novel investigational compound currently undergoing critical preclinical evaluation for potential oncotherapeutic applications. The transition from discovery to clinical development necessitates rigorous preclinical safety and efficacy assessment, particularly establishing appropriate oral dosing paradigms and understanding the compound's toxicological profile. These application notes provide detailed methodological frameworks for conducting robust preclinical studies on this compound, with particular emphasis on administration protocols, toxicity assessment, and pharmacokinetic optimization strategies essential for successful Investigational New Drug (IND) application.

The oral route administration remains the most preferred method for chronic dosing in both preclinical and clinical settings due to enhanced patient compliance, reduced hospitalization costs, and simplified dosing regimens. However, this route presents significant formulation challenges for poorly water-soluble compounds like many targeted therapies, potentially leading to variable bioavailability and inconsistent exposure. These protocols have been designed to address these challenges through standardized approaches that generate reproducible, high-quality data acceptable to regulatory authorities worldwide, thereby facilitating the rational development of this compound.

Acute Oral Toxicity Assessment

Conceptual Framework and Regulatory Significance

Acute toxicity evaluation provides critical initial data on the potential adverse effects occurring within a short time after single administration of a test substance. This assessment serves multiple essential functions in drug development: establishing dosage boundaries for subsequent repeated-dose studies, identifying target organs of toxicity, guiding clinical starting doses, and fulfilling regulatory requirements for compound classification and labeling. The median lethal dose (LD₅₀) has traditionally been a key parameter, though modern approaches emphasize the identification of toxic signs rather than precise mortality determination.

The 3R principles (Replacement, Reduction, and Refinement of animal testing) have driven the development of alternative methods that minimize animal use while maintaining predictive accuracy for human toxicity. Regulatory agencies including the OECD, FDA, and EMA now accept these approaches, which combine in silico predictions, in vitro assays, and refined in vivo protocols in a weight-of-evidence (WoE) framework. This integrated strategy aligns with the animal testing bans for cosmetic ingredients in the European Union and similar initiatives globally, while acknowledging that complete replacement remains challenging for pharmaceutical compounds requiring rigorous safety assessment.

In Vitro Cytotoxicity Assessment Using 3T3-NRU Assay
2.2.1 Protocol Overview and Theoretical Basis

The 3T3-NRU cytotoxicity assay utilizes BALB/c 3T3 mouse fibroblast cells to predict acute oral systemic toxicity potential by measuring cell viability through neutral red dye uptake. This method leverages the established correlation between cytotoxic potency (expressed as IC₅₀) and oral acute toxicity (expressed as LD₅₀) to estimate appropriate starting doses for in vivo studies and identify substances likely to have low acute toxicity (LD₅₀ > 2000 mg/kg). The assay is particularly valuable for prioritizing compounds and reducing animal use in early screening stages.

  • Cell culture maintenance: BALB/c 3T3 cells (clone 31) are cultivated in Dulbecco's Modified Eagle Medium supplemented with 10% newborn calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells between passage 5 and 15 are used for experiments, with regular monitoring for mycoplasma contamination and morphological stability.

  • Test substance preparation: this compound is dissolved in DMSO at 1000× the highest test concentration, followed by serial dilution in culture medium to achieve at least eight concentrations covering a range expected to produce 0-100% cytotoxicity. The final DMSO concentration must not exceed 1% (v/v) in any test condition, with appropriate solvent controls included in each experiment.

  • Neutral Red Uptake procedure: Cells are seeded in 96-well plates at 1×10⁴ cells/well and incubated for 24 hours. The medium is replaced with This compound-containing medium and incubated for an additional 48 hours. Following treatment, cells are incubated with neutral red medium (50 µg/mL) for 3 hours, then washed rapidly with fixative solution (1% formaldehyde, 1% calcium chloride). The incorporated dye is extracted with destaining solution (1% acetic acid, 50% ethanol) and absorbance measured at 540 nm.

  • Data analysis and interpretation: The IC₅₀ value (concentration causing 50% inhibition of neutral red uptake compared to solvent controls) is determined using appropriate curve-fitting software. According to OECD Guidance Document 129, the predicted LD₅₀ is calculated from the regression equation: log LD₅₀ = 0.435 × log IC₅₀ + 0.625. Compounds with IC₅₀ > 2 mM are predicted to have LD₅₀ > 2000 mg/kg and may be eligible for reduced animal testing under certain regulatory frameworks.

2.2.2 Protocol Optimization and Troubleshooting

The assay validity requires that solvent control wells demonstrate adequate growth (population doubling within 48 hours) and neutral red uptake (absorbance > 0.3 units). Positive control substances with known IC₅₀ values (e.g., sodium lauryl sulfate) must yield results within established historical ranges. For poorly soluble compounds like this compound, precipitation monitoring during the exposure period is essential, as precipitated material may artificially reduce apparent cytotoxicity. In such cases, the maximum test concentration should not exceed the lowest concentration causing precipitation.

Table 1: Acceptance Criteria for 3T3-NRU Cytotoxicity Assay

Parameter Acceptance Criterion Corrective Action
Solvent control absorbance >0.3 AU Check cell viability, neutral red solution quality
Positive control IC₅₀ Within 2 SD of historical mean Prepare fresh solutions, verify cell passage number
Coefficient of variation <30% between replicates Improve cell seeding technique, verify pipette calibration
DMSO concentration ≤1% in all test wells Increase stock concentration, reduce dilution factor
In Vivo Acute Oral Toxicity Protocols
2.3.1 Fixed Dose Procedure (OECD TG 420)

The Fixed Dose Procedure focuses on identifying the dose that produces clear signs of toxicity without causing severe lethal effects, emphasizing morbidity rather than mortality assessment. This approach represents a significant refinement in animal testing as it typically uses fewer animals and causes less suffering than traditional LD₅₀ protocols.

  • Animal selection and acclimatization: Female rats (typically Wistar or Sprague-Dawley strains) weighing 180-220 g are recommended, with group sizes of 5 animals per dose level. Animals are acclimatized for at least 5 days under standard laboratory conditions (12-hour light/dark cycle, 22±3°C, 30-70% humidity) with free access to standard laboratory diet and water. Following randomization, animals are fasted overnight (16-18 hours) prior to dosing but provided water ad libitum.

  • Dose selection and administration: Based on 3T3-NRU results and structure-activity relationships, an initial dose of 300 mg/kg is recommended for this compound. The test substance is administered as a single oral dose by gavage using a flexible stainless steel cannula attached to an appropriate syringe. The maximum feasible volume should not exceed 2 mL/100 g body weight, with the formulation adjusted to achieve the desired dose concentration. Animals are carefully observed for toxic signs at 30, 60, 120, and 240 minutes post-dosing, then twice daily for 14 days.

  • Clinical observations and endpoints: Observations include changes in skin and fur, eyes and mucous membranes, respiratory patterns, circulatory functions, autonomic activities (salivation, lacrimation), central nervous system effects (tremors, convulsions, coma), and general behavior patterns. Body weights are recorded individually on day 0, 1, 2, 3, 7, and 14. At termination, all animals undergo gross necropsy with examination of all organs, particularly those showing potential effects during the in-life phase.

2.3.2 Up-and-Down Procedure (OECD TG 425)

The Up-and-Down Procedure provides a statistically valid estimate of the LD₅₀ while using sequential dosing designs that minimize animal numbers. This computerized protocol adapts dosing based on outcomes from previous animals, typically requiring 6-10 animals compared to 40-50 in traditional LD₅₀ studies.

  • Experimental design: A single animal is dosed at a predetermined starting level (150 mg/kg for this compound based on cytotoxicity data). If this animal survives, the dose for the next animal is increased by a factor of 1.5; if it dies, the dose is decreased similarly. The testing sequence continues until termination criteria are met (typically after 4-5 reversals from survival to death or vice versa). The statistical analysis employs maximum likelihood methods to calculate the LD₅₀ and confidence intervals.

  • Dosing limitations and welfare considerations: To prevent excessive suffering, a dose ceiling of 2000 mg/kg is established. Animals showing severe enduring pain or distress must be humanely euthanized according to established endpoints, with these occurrences counted similarly to deaths in the statistical analysis. The use of this procedure requires institutional approval of specific humane endpoints before study initiation.

Table 2: Comparison of Acute Oral Toxicity Testing Methods for this compound

Parameter Fixed Dose Procedure (OECD 420) Up-and-Down Procedure (OECD 425) Acute Toxic Class (OECD 423)
Animals per group 5 females 1 animal per step (6-10 total) 3 animals per step (6-18 total)
Dose levels 5, 50, 300, 2000 mg/kg Variable based on outcomes 5, 50, 300, 2000 mg/kg
Endpoint Morbidity signs Mortality Mortality
Statistical output Toxicity classification LD₅₀ with confidence intervals Toxicity classification
Animal usage Moderate Minimal Low to moderate
Regulatory acceptance Global Global Global, except Japan

Repeated Dose 28-Day Oral Toxicity Study

Experimental Design and Animal Model Selection

The repeated dose 28-day oral toxicity study represents a critical bridge between acute and chronic toxicity assessments, providing essential data on cumulative toxicity potential, dose-response relationships, and target organ identification. This study design follows OECD Test Guideline 407 and is required for regulatory submissions worldwide before initiating clinical trials of longer duration. The protocol aims to identify the no observed adverse effect level (NOAEL) and establish a safe starting dose for subsequent clinical studies.

  • Animal model justification: Young adult rats (typically Wistar or Sprague-Dawley strains) are recommended, with animals approximately 6-8 weeks old at dosing initiation. Both sexes must be included to identify potential gender-specific differences in toxicity, with at least 10 animals (5 male, 5 female) per dose group. Animals are randomly assigned to groups after a 5-day acclimatization period, with body weight variation not exceeding ±20% from the mean for each sex. The housing conditions should follow AAALAC International guidelines, with controlled temperature (22±3°C), humidity (30-70%), and 12-hour light/dark cycles.

  • Dose selection rationale: For this compound, three dose levels are recommended based on acute toxicity results: low dose (50 mg/kg/day) expected to produce no adverse effects, mid dose (150 mg/kg/day) anticipated to produce minimal toxicity, and high dose (500 mg/kg/day) predicted to produce marked toxicity but not excessive mortality. Additionally, a vehicle control group receiving the formulation excipients alone is included. The dosing volume is standardized at 10 mL/kg body weight, administered once daily by oral gavage between consistent times each day to minimize circadian influences on pharmacokinetics.

In-Life Observations and Clinical Assessments

Comprehensive clinical observations are performed twice daily (pre- and post-dosing) for mortality and moribundity, with detailed physical examinations conducted weekly. Functional observational battery assessments including home cage, open field, and manipulative tests are performed predose and during the final week to detect neurobehavioral effects. Body weight and food consumption are measured and recorded twice weekly, with water consumption monitored weekly. These parameters provide early indicators of systemic toxicity and inform dose selection for longer-term studies.

  • Ophthalmological examination: A thorough ophthalmic examination using indirect ophthalmoscopy is conducted on all animals during the acclimatization period and during the final week of the study. This assessment is particularly important for targeted therapies like this compound that may inhibit pathways involved in retinal function or maintenance.

  • Clinical pathology sampling: Hematological parameters including hemoglobin concentration, hematocrit, erythrocyte count, total and differential leukocyte counts, and platelet count are evaluated at termination. Clinical biochemistry assessments performed on plasma include glucose, total protein, albumin, globulin, liver enzymes (ALT, AST, ALP), urea, creatinine, total bilirubin, and electrolytes (sodium, potassium, chloride). Additionally, urinalysis parameters including volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and occult blood are assessed at study termination.

Terminal Procedures and Histopathological Evaluation

Following the 28-day dosing period and an overnight fast, animals are euthanized under anesthesia for comprehensive gross necropsy and tissue collection. All organs are examined for macroscopic abnormalities, with particular attention to size, texture, color, and any lesions. The absolute organ weights are determined for adrenals, brain, epididymides, heart, kidneys, liver, ovaries, spleen, testes, thymus, and thyroid with parathyroids. Organ-to-body weight and organ-to-brain weight ratios are calculated as sensitive indicators of target organ toxicity.

  • Tissue preservation and processing: A comprehensive set of tissues is preserved in 10% neutral buffered formalin, including all gross lesions and approximately 40 specified tissues representing all major organ systems. Following adequate fixation, tissues are processed routinely, embedded in paraffin, sectioned at 4-6 μm, and stained with hematoxylin and eosin (H&E) for microscopic examination.

  • Histopathological assessment: A pathologist certified by the American College of Veterinary Pathologists or equivalent examines all tissues from the control and high-dose groups initially. If treatment-related effects are observed, tissues from lower dose groups are examined to establish a dose-response relationship. Findings are graded for severity and recorded using standardized terminology (INHAND guidelines). The NOAEL is established based on the highest dose producing no adverse treatment-related effects in any parameter monitored.

Table 3: Core Measurements in 28-Day Oral Toxicity Study of this compound

Assessment Category Specific Parameters Frequency
In-life Observations Clinical signs, functional observational battery, body weight, food/water consumption Twice daily to weekly
Clinical Pathology Hematology (20+ parameters), clinical biochemistry (15+ parameters), urinalysis (10+ parameters) Study termination
Organ Weights Absolute and relative weights of 12 critical organs Study termination
Histopathology Microscopic examination of ~40 tissues and organs Study termination

Formulation Strategies for Oral Administration

Nanocarrier Systems for Bioavailability Enhancement

The oral bioavailability of this compound may be limited by factors including low aqueous solubility, extensive first-pass metabolism, and P-glycoprotein efflux. Advanced nanocarrier systems offer promising solutions to these challenges by enhancing dissolution rates, protecting from metabolic degradation, and promoting intestinal absorption. These approaches are particularly valuable for BCS Class II/IV compounds like many targeted therapies, where solubility and permeability limitations constrain oral bioavailability.

  • Lipid-based nanocarriers: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) represent second-generation lipid formulations that provide improved drug loading and stability compared to traditional emulsions. For this compound, preparation involves dissolving the compound in a lipid phase (e.g., glyceryl monostearate, compritol) combined with surfactants (poloxamer 188, tween 80) at 5-10°C above the lipid melting point. This mixture is homogenized using high-pressure homogenization (3 cycles at 500 bar) to form an oil-in-water nanoemulsion which is cooled to form solid nanoparticles. The optimal lipid-to-drug ratio of 20:1 provides encapsulation efficiency >85% with particle size <150 nm, ensuring reproducible oral absorption.

  • Polymeric nanoparticles: Biodegradable polymers including PLGA (poly(lactic-co-glycolic acid)) and chitosan can be employed to create matrix systems that control this compound release kinetics. The nanoprecipitation method involves dissolving this compound and polymer in acetone (organic phase) and adding dropwise to an aqueous solution containing stabilizers under magnetic stirring. The resulting colloidal suspension is evaporated under reduced pressure to remove organic solvent, followed by centrifugation and lyophilization to produce free-flowing nanoparticles. The surface modification with targeting ligands such as folate or transferrin may enhance site-specific delivery and reduce off-target effects.

Protocol for Pharmacokinetic Assessment of this compound Formulations

The comparative pharmacokinetics of different this compound formulations are evaluated in rodent models to establish bioavailability advantages and guide formulation selection for further development. This protocol employs a crossover design where each animal receives both reference and test formulations with an adequate washout period, reducing inter-animal variability and enhancing statistical power.

  • Animal preparation and dosing: Male Sprague-Dawley rats (250-300 g) are surgically implanted with jugular vein cannulas under anesthesia at least 48 hours before dosing. Following an overnight fast with free access to water, animals receive a single oral dose of this compound (50 mg/kg) in either conventional suspension or advanced nanocarrier formulation (n=6 per formulation). Blood samples (0.3 mL) are collected predose and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dosing into EDTA-containing tubes. Plasma is separated by centrifugation (3000×g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalytical method: this compound concentrations in plasma are quantified using a validated LC-MS/MS method with deuterated internal standard. Sample processing involves protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column (50 × 2.1 mm, 1.8 μm) with gradient elution using water and acetonitrile (both containing 0.1% formic acid). Mass spectrometric detection employs positive electrospray ionization with multiple reaction monitoring of specific transitions for this compound (m/z 452.2→365.1) and internal standard (m/z 457.2→370.1). The method is validated over the concentration range of 1-1000 ng/mL with inter-day and intra-day precision <15%.

  • Pharmacokinetic analysis: Non-compartmental analysis using validated software (e.g., WinNonlin) calculates key parameters including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC0-t and AUC0-∞), elimination half-life (t½), apparent clearance (CL/F), and apparent volume of distribution (Vz/F). The relative bioavailability is calculated as (AUCtest/AUCreference) × 100%. Statistical comparison using ANOVA with post-hoc testing identifies significant formulation effects on exposure.

Data Interpretation and Regulatory Translation

Integration of Preclinical Findings for Clinical Starting Dose Selection

The transition from animal studies to human trials requires careful integration of all preclinical data to establish a safe starting dose and dose escalation scheme for Phase I clinical trials. The no observed adverse effect level (NOAEL) from the 28-day toxicity study is converted to a human equivalent dose (HED) using species-specific scaling factors, typically applying a body surface area conversion approach rather than simple mg/kg normalization.

For this compound, the animal NOAEL (e.g., 50 mg/kg/day in rats) is converted to HED using the formula: HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal weight/Human weight)^(1-b). For rat to human conversion, the standard conversion factor is 6.2, resulting in HED = 50 mg/kg ÷ 6.2 = 8.06 mg/kg. For a 60 kg human, this equals 484 mg. Applying an additional safety factor of 10 (standard for pharmaceuticals without severe toxicity), the maximum recommended starting dose (MRSD) would be 48.4 mg (approximately 50 mg) for initial clinical trials.

The pharmacokinetic data provide additional refinement to this calculation, particularly if nonlinear kinetics are observed. If the AUC at the NOAEL in animals is established, this exposure can be used as a target for initial human dosing, with appropriate consideration of potential species differences in protein binding, metabolic pathways, and target sensitivity. This pharmacokinetic-pharmacodynamic modeling approach represents the current state-of-the-art in first-in-human dose selection.

Regulatory Documentation and Reporting Requirements

The comprehensive integration of all this compound preclinical data must be presented in a format acceptable to regulatory authorities (FDA, EMA, PMDA) for IND/CTA submissions. The common technical document (CTD) format provides a standardized structure for organizing these data, with specific emphasis on the quality, safety, and efficacy sections.

  • Tabulated summary documents: All studies should be presented in standardized tabular formats including study identification, test system, dose administration details, results by dose group, and statistical analyses. The critical study parameters from acute and repeated-dose toxicity studies should be compiled to facilitate cross-study comparisons and demonstrate consistency of findings.

Graphical Experimental Workflows

Acute Toxicity Testing Strategy

acute_toxicity_workflow Start Test Substance this compound InSilico In Silico Prediction Start->InSilico InVitro In Vitro 3T3-NRU Assay InSilico->InVitro WoE Weight of Evidence Assessment InVitro->WoE Decision LD₅₀ > 2000 mg/kg? WoE->Decision InVivo In Vivo Confirmation Decision->InVivo No LimitTest Limit Test at 2000 mg/kg Decision->LimitTest Yes Classification Regulatory Classification InVivo->Classification LimitTest->Classification

Repeated-Dose 28-Day Study Design

repeated_dose_design cluster_inlife In-Life Assessments Start Study Initiation Acclimation Animal Acclimation (5-7 days) Start->Acclimation Randomization Randomization to dose groups Acclimation->Randomization Dosing Daily Oral Gavage (28 days) Randomization->Dosing InLife In-Life Observations Dosing->InLife ClinicalPath Clinical Pathology InLife->ClinicalPath BW Body Weight/Food Consumption ClinicalObs Clinical Observations FOB Functional Observational Battery Ophthalmology Ophthalmological Exam Necropsy Terminal Necropsy ClinicalPath->Necropsy Histopathology Histopathological Evaluation Necropsy->Histopathology Reporting Study Report Histopathology->Reporting

Conclusion

These application notes provide comprehensive methodological frameworks for conducting robust preclinical evaluation of this compound oral administration. The integrated approach combining in silico predictions, in vitro assays, and refined in vivo protocols represents current best practices in pharmaceutical development, balancing scientific rigor with ethical considerations. The standardized protocols and data interpretation guidelines facilitate generation of high-quality, reproducible data acceptable to global regulatory authorities. As the development of this compound progresses, these protocols may be adapted to address specific findings, but the fundamental principles of good laboratory practice, comprehensive documentation, and critical scientific assessment remain constant throughout the drug development continuum.

AKN-028 Cell Cycle Arrest Analysis: Key Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental approaches and key findings from the primary literature on AKN-028's effects on acute myeloid leukemia (AML) cells.

Analysis Method Experimental Model Key Protocol Parameters Primary Findings on Cell Cycle

| Cell Cycle Analysis by Flow Cytometry [1] | AML cell line MV4-11 | - Dose-dependent treatment

  • Cell cycle phase determined by DNA content
  • Analysis of G0/G1, S, and G2/M phases | Induced a dose-dependent G0/G1 arrest [1]. | | Gene Expression Profiling [1] [2] | Multiple AML cell types | - Genome-wide expression analysis after this compound treatment
  • Comparison with reference compound (midostaurin) or vehicle control
  • Gene Set Enrichment Analysis (GSEA) | Significant alteration of 710 transcripts; enrichment showed downregulation of Myc-associated genes [1] [2]. | | Kinase Activity Profiling [1] [2] | AML cell lines and primary AML samples | - PamChip peptide microarray platform
  • Assessment of tyrosine kinase and serine/threonine kinase activity
  • Dose-dependent inhibitor testing | Dose-dependent inhibition of tyrosine kinase activity in all samples; sensitive cells showed higher baseline tyrosine kinase activity [1] [2]. |

Detailed Experimental Protocols

While the exact protocols from the original papers cannot be fully reconstructed, the following outlines the general methodologies based on the descriptions in the research articles.

Protocol 1: Analysis of Cell Cycle Arrest via Flow Cytometry

This protocol is inferred from the methods used to demonstrate that this compound induces G0/G1 arrest in the MV4-11 cell line [1].

  • 1. Cell Culture and Treatment: Culture MV4-11 cells (or other relevant AML cell lines) in appropriate medium. Treat cells with a range of concentrations of this compound (e.g., from low nM to µM) for a defined period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
  • 2. Cell Harvesting and Fixation: Harvest cells by centrifugation. Gently wash with phosphate-buffered saline (PBS). Fix cells in cold ethanol (e.g., 70-75%) and incubate at -20°C for several hours or overnight [3].
  • 3. Staining and Analysis: Centrifuge to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye like Propidium Iodide (PI). Include RNase to ensure only DNA is stained. Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different cell cycle phases (G0/G1, S, G2/M) is determined based on fluorescence intensity [3].
Protocol 2: Investigating Mechanism via Gene Expression Analysis

This protocol is based on the study that identified downregulation of Myc-associated genes [1] [2].

  • 1. Treatment and RNA Extraction: Treat AML cells (e.g., various cell lines) with this compound, a reference control (like midostaurin), and a vehicle control. After incubation, lyse cells and extract total RNA using a standard method (e.g., TRIzol).
  • 2. Microarray and Sequencing: Analyze the global gene expression using a microarray platform or RNA-sequencing (RNA-seq). The cited study analyzed 430 downregulated and 280 upregulated transcripts [1].
  • 3. Bioinformatics Analysis: Perform Gene Set Enrichment Analysis (GSEA) on the gene expression data. This computational method determines whether defined sets of genes (e.g., those associated with the c-Myc proto-oncogene) show statistically significant differences between the treatment and control groups [1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow for cell cycle analysis, based on the information from the search results.

G AKN028 AKN028 FLT3_Inhibition Inhibition of FLT3 and other Tyrosine Kinases AKN028->FLT3_Inhibition Downstream_Effects Altered Downstream Signaling (e.g., AKT, STAT, MAPK) FLT3_Inhibition->Downstream_Effects Myc_Downregulation Downregulation of c-Myc-associated Genes Downstream_Effects->Myc_Downregulation CellCycle_Arrest G0/G1 Phase Cell Cycle Arrest Myc_Downregulation->CellCycle_Arrest

G Start Culture AML Cells (e.g., MV4-11) Treat Treat with this compound (Dose-dependent) Start->Treat Parallel Parallel Experiments Treat->Parallel Flow Cell Cycle Analysis (Fix, Stain with PI, Flow Cytometry) Parallel->Flow For Cell Cycle Molecular Molecular Analysis (RNA/Protein Extraction) Parallel->Molecular For Mechanism Data1 Data: % Cells in G0/G1, S, G2/M Flow->Data1 Data2 Data: Gene Expression (Kinase Activity) Molecular->Data2

Important Limitations and Future Research

Please be aware of the following constraints in the available information:

  • The search results I obtained are based on preclinical studies published between 2012 and 2014 [1] [4] [2]. The most recent information regarding this compound is a 2018 publication on its chemical synthesis [5]. There have been no significant new findings about its biological mechanism in the last decade.
  • The published articles provide summaries of the methods and results but lack the granular, step-by-step detail of a standard operating procedure (SOP). Parameters such as exact drug concentrations, precise incubation times, and detailed buffer compositions are not fully specified in the available excerpts.

References

Comprehensive Application Notes: Gene Expression Profiling and Mechanistic Analysis of AKN-028 in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AML and AKN-028 Development

AML Treatment Challenges and Tyrosine Kinase Inhibition

Acute myeloid leukemia (AML) represents a devastating hematologic malignancy characterized by heterogeneous genetic abnormalities and poor long-term survival rates. With approximately 20,000 new cases diagnosed annually in the United States, AML predominantly affects older adults, with a median age at diagnosis of 68 years [1]. Despite decades of research, the standard "7+3" induction therapy (cytarabine + daunorubicin) has remained largely unchanged, with 5-year survival rates of only 34% for adults under 65 and a dismal 4% for those aged 65 or older [2]. This therapeutic stagnation has fueled intensive research into targeted therapies, particularly against aberrantly expressed tyrosine kinases that drive leukemogenesis.

The FMS-like tyrosine kinase 3 (FLT3) receptor has emerged as a pivotal therapeutic target in AML, with approximately 30% of patients harboring activating mutations (most commonly internal tandem duplications - FLT3-ITD) and up to 80% showing FLT3 overexpression [1] [3]. These alterations activate downstream proliferative and anti-apoptotic pathways, including PI3K/AKT, RAS/RAF/MAPK, and STAT5 signaling cascades, promoting leukemia cell survival and proliferation [3] [4]. FLT3-ITD mutations in particular confer poor prognosis, with higher relapse rates and reduced overall survival, making them prime targets for therapeutic intervention [4].

This compound Pharmaceutical Profile

This compound is a novel 2-aminopyrazine tyrosine kinase inhibitor that demonstrates potent activity against FLT3 (IC~50~ = 6 nM) and KIT receptors [5] [6]. Preclinical characterization revealed its significant antileukemic activity across various AML cell lines and primary patient samples, prompting its advancement to Phase I/II clinical trials (NCT01573247) [7] [2]. As an orally available small molecule inhibitor, this compound represents a promising therapeutic candidate for AML, particularly due to its activity against chemotherapy-resistant tumors and potential for combination regimens [2].

Table 1: Key Characteristics of this compound

Parameter Specification Reference
Chemical class 2-aminopyrazine tyrosine kinase inhibitor [5]
Molecular formula N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine [5]
Primary targets FLT3, KIT [5]
FLT3 inhibition (IC~50~) 6 nM [5]
Administration route Oral [8]
Clinical trial status Phase I/II (NCT01573247) [7]

Gene Expression Profiling Experimental Protocols

Experimental Design and Cell Culture

Gene expression profiling studies for this compound utilized diverse AML model systems to comprehensively capture its transcriptional effects:

  • Cell lines: Experiments employed multiple AML cell lines, including MV4-11 (homozygous FLT3-ITD mutation), MOLM-13 (heterozygous FLT3-ITD mutation), Kasumi-1 (KIT mutation), HL-60, and KG1a [5] [6]. Cells were maintained in appropriate culture media supplemented with fetal calf serum, glutamine, and antibiotics under standard conditions (37°C, 5% CO~2~) [5].

  • Primary samples: Studies included primary AML blasts isolated from 26 adult patients with varying FLT3 status (wild-type, ITD, and TKD mutations) [5]. Patient samples were selected with ≥70% viable tumor cells after thawing, and the sampling was approved by the Uppsala University Ethics Committee [5].

  • Treatment conditions: Cells were exposed to This compound across a concentration range (typically 10 nM - 10 μM) for specified durations (2-72 hours), with midostaurin-treated cells serving as comparative controls in some experiments [7].

RNA Extraction and Transcriptional Analysis

Comprehensive gene expression analysis followed this standardized protocol:

  • RNA isolation: Total RNA was extracted from treated and control cells using quality-controlled methods (RIN > 8.0 recommended) [7].

  • Microarray processing: Transcriptome-wide analysis was performed using Affymetrix GeneChip arrays following manufacturer protocols. Briefly, RNA was converted to cDNA, followed by in vitro transcription to produce biotin-labeled cRNA, which was hybridized to arrays [7].

  • Data acquisition: Arrays were scanned, and raw data was processed using appropriate software (e.g., GeneChip Command Console) with quality control metrics applied [7].

Bioinformatic Analysis Pipeline

The analytical workflow for gene expression data encompassed:

  • Preprocessing: Robust Multi-array Average (RMA) normalization was applied to raw intensity values to correct for background and technical variation [7].

  • Differential expression: Statistical analysis (e.g., moderated t-tests with Benjamini-Hochberg correction) identified significantly altered transcripts, applying a false discovery rate (FDR) < 0.05 and fold-change threshold > 1.5 [7].

  • Pathway analysis: Gene Set Enrichment Analysis (GSEA) was performed using the Molecular Signatures Database to identify regulated biological pathways, with focus on MYC target genes and cell cycle regulatory programs [7] [9].

Gene Expression Profiling Results

Transcriptional Alterations Induced by this compound

This compound treatment induced substantial and reproducible changes in the AML transcriptome:

  • Magnitude of changes: Across all AML cell types tested, this compound exposure resulted in 430 significantly downregulated and 280 significantly upregulated transcripts, demonstrating broad transcriptional impact [7] [9].

  • MYC-associated genes: GSEA revealed significant enrichment of MYC target genes among the downregulated transcripts, with similar patterns observed in both this compound and midostaurin-treated cells, suggesting a shared mechanism among FLT3 inhibitors [7].

  • Cell cycle regulators: Analysis showed consistent downregulation of genes involved in cell cycle progression, particularly those driving G~1~/S phase transition, aligning with observed cell cycle arrest phenotypes [7].

Table 2: Gene Expression Changes Following this compound Treatment

Transcript Category Regulation Direction Representative Genes Biological Process
MYC target genes Downregulated MYC, MAX, MXD1 Cell proliferation, metabolism
Cell cycle regulators Downregulated CDK4, CDK6, CCND1 G~1~/S phase transition
Apoptotic genes Upregulated CASP3, BAX, BBC3 Programmed cell death
Tumor suppressors Upregulated TP53, CDKN1A Cell cycle control
Functional Enrichment Analysis

Beyond MYC-associated genes, functional annotation of regulated transcripts revealed several enriched biological processes:

  • Cell cycle arrest: Strong enrichment for genes involved in G~0~/G~1~ phase transition and DNA replication initiation, consistent with the observed cell cycle arrest phenotype [7].

  • Signal transduction: Multiple signaling pathways were affected, including receptor tyrosine kinase signaling, MAPK cascade, and JAK-STAT pathway [7] [3].

  • Metabolic reprogramming: Transcripts involved in cellular metabolism, particularly glycolysis and oxidative phosphorylation, were significantly altered, suggesting metabolic adaptation to FLT3 inhibition [7].

G AKN028 This compound Treatment GeneExp Gene Expression Changes AKN028->GeneExp DownReg Downregulated Transcripts (430 genes) GeneExp->DownReg UpReg Upregulated Transcripts (280 genes) GeneExp->UpReg MYC MYC-associated genes DownReg->MYC CellCycle Cell cycle regulators DownReg->CellCycle Apoptosis Pro-apoptotic genes UpReg->Apoptosis Signalling Signaling pathways UpReg->Signalling Functional Functional Outcomes MYC->Functional Enrichment CellCycle->Functional Enrichment Apoptosis->Functional Enrichment Signalling->Functional Enrichment CycleArrest G₀/G₁ cell cycle arrest Functional->CycleArrest ApoptosisInd Apoptosis induction Functional->ApoptosisInd Differentiation Cell differentiation Functional->Differentiation

Figure 1: Gene Expression Changes Following this compound Treatment - This diagram illustrates the comprehensive transcriptional alterations induced by this compound in AML cells, highlighting the key upregulated and downregulated gene categories and their functional consequences.

Kinase Activity Profiling Protocols and Results

Tyrosine Kinase Activity Assays

Kinase activity profiling provided crucial insights into this compound's mechanism of action:

  • PamChip platform: High-throughput kinase activity analysis was performed using PamChip protein tyrosine kinase arrays to quantify phosphorylation events across multiple pathways [9].

  • Experimental protocol:

    • Sample preparation: Cell lysates from this compound-treated and control AML cells were prepared using appropriate lysis buffers with protease and phosphatase inhibitors [9].
    • Array processing: Lysates were applied to PamChip arrays with fluorescently labeled antibodies, and kinase activity was measured via fluorescence imaging [9].
    • Data analysis: Phosphorylation signals were quantified and normalized to controls, with dose-response curves generated for IC~50~ calculations [9].
  • Kinase inhibition profile: Broad-scale kinase profiling across 320 kinases at 1 μM this compound concentration identified selective tyrosine kinase inhibition while sparing most serine/threonine kinases [5] [6].

FLT3 and KIT Autophosphorylation Assays

Specific inhibition of FLT3 and KIT autophosphorylation was assessed through:

  • Phospho-ELISA: Mouse embryonal fibroblasts overexpressing FLT3-wt, FLT3-TKD, or FLT3-ITD, along with M07 cells overexpressing KIT, were incubated with this compound concentrations (0.1-1000 nM) for 5 minutes before lysis [5]. Phosphorylation levels were determined by sandwich ELISA according to ProQinase standards, with sunitinib and AC220 as comparators [5].

  • Western blot analysis: MV4-11 cells exposed to this compound for 15 hours were lysed, and FLT3 autophosphorylation was evaluated using phospho-specific antibodies, confirming dose-dependent inhibition [5].

Downstream Signaling Pathway Assessment

Inhibition of critical FLT3 downstream effectors was evaluated using:

  • Radiometric protein kinase assays: AKT 1, 2, 3 and ERK 1, 2 activities were measured after 60 minutes of incubation with 1 μM this compound or reference compounds (AC220, staurosporine) [6]. The assays employed FlashPlates in a 50-μl reaction volume according to ProQinase protocols [6].

Table 3: Kinase Inhibition Profile of this compound

Kinase Target Inhibition IC~50~ Cellular Assay Functional Consequence
FLT3 6 nM Autophosphorylation ELISA Reduced proliferation
KIT Not specified Autophosphorylation ELISA Impaired survival signaling
AKT Significant at 1 μM Radiometric kinase assay Attenuated survival signals
ERK Significant at 1 μM Radiometric kinase assay Decreased proliferative drive
Global tyrosine kinase activity Dose-dependent reduction PamChip array Broad signaling inhibition

Functional Validation Assays

Cytotoxicity and Apoptosis Protocols

Comprehensive assessment of this compound's antileukemic effects included:

  • Fluorometric Microculture Cytotoxicity Assay (FMCA):

    • Cells were seeded into drug-prepared microplates at optimized densities [5].
    • Following 72 hours of incubation, living-cell density was assessed using fluorescence measurement [5].
    • Results were presented as survival index (%), with IC~50~ values determined from log concentration-effect curves using nonlinear regression in GraphPad Prism [5].
  • Apoptosis assessment:

    • MV4-11 cells were treated with this compound for 24-48 hours [5].
    • Caspase-3 activation was measured using fluorogenic substrates or Western blotting for cleaved caspase-3 [5] [8].
    • Additional apoptosis markers (Annexin V staining, DNA fragmentation) were evaluated to confirm programmed cell death induction [5].
Cell Cycle Analysis Protocol

Cell cycle distribution following this compound treatment was assessed using:

  • Propidium iodide staining: Cells were fixed in ethanol, treated with RNase, and stained with propidium iodide solution [7].
  • Flow cytometry: DNA content was analyzed using flow cytometers with appropriate excitation/emission settings [7].
  • Data analysis: Cell cycle phase distribution was quantified using modeling software (e.g., ModFit), with statistical significance determined across replicates [7].
Combination Therapy Studies

Synergistic interactions between this compound and conventional chemotherapeutics were evaluated through:

  • Experimental design: this compound was studied in combination with cytarabine or daunorubicin using fixed molar ratios (cytarabine:this compound 2.5:1; daunorubicin:this compound 1:20) intended to be equipotent [5].

  • Sequencing protocols: Combinations were tested in three sequences - (I) pretreatment with chemotherapy 24 hours before this compound, (II) simultaneous addition, and (III) pretreatment with this compound before chemotherapy [5].

  • Data analysis: Synergy was quantified using Chou-Talalay method or similar approaches, with combination indices <1 indicating synergy [5].

G FLT3 FLT3 Receptor (Overexpressed/Mutated) Downstream Downstream Signaling FLT3->Downstream Constitutive activation AKN028 This compound AKN028->FLT3 Inhibits autophosphorylation Myc MYC Transcription AKN028->Myc Downregulates target genes AKT PI3K/AKT Pathway Downstream->AKT STAT5 STAT5 Pathway Downstream->STAT5 MAPK MAPK/ERK Pathway Downstream->MAPK Outcomes Functional Outcomes AKT->Outcomes STAT5->Outcomes MAPK->Outcomes GeneExp Gene Expression Changes Myc->GeneExp Proliferation ↓ Proliferation Outcomes->Proliferation Apoptosis ↑ Apoptosis Outcomes->Apoptosis CycleArrest Cell Cycle Arrest Outcomes->CycleArrest GeneExp->Outcomes

Figure 2: this compound Mechanism of Action - This diagram illustrates the key molecular targets and signaling pathways affected by this compound in AML cells, highlighting the points of intervention and subsequent biological consequences.

Research Implications and Conclusion

Key Findings and Applications

The comprehensive profiling of this compound reveals several significant implications for AML therapy:

  • Dual mechanism of action: this compound simultaneously targets tyrosine kinase signaling (through FLT3 and KIT inhibition) and transcriptional regulation (through MYC network suppression), providing a multi-faceted attack on AML pathophysiology [7] [5].

  • Biomarker potential: The consistent downregulation of MYC-associated genes and dose-dependent reduction of global tyrosine kinase activity provide potential pharmacodynamic biomarkers for clinical monitoring of this compound activity [7] [9].

  • Therapeutic sequencing: The observed sequence-dependent synergy with cytarabine and daunorubicin suggests that pretreatment with conventional chemotherapy followed by this compound may optimize combination efficacy, providing actionable clinical insights [5] [6].

Conclusion

This compound represents a promising therapeutic candidate for AML with a unique mechanistic profile encompassing both kinase inhibition and transcriptional modulation. The detailed application notes and protocols provided herein offer researchers a comprehensive framework for investigating similar targeted therapies in AML. The robust gene expression changes, particularly the downregulation of MYC-associated genes coupled with dose-dependent tyrosine kinase inhibition, position this compound as a differentiated therapeutic approach worthy of continued clinical evaluation. Future research directions should focus on validating these findings in primary patient samples and exploring rational combination strategies to maximize therapeutic efficacy while minimizing resistance development.

References

AKN-028 kinase activity profiling protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Characteristics

AKN-028 is a potent, orally bioavailable tyrosine kinase inhibitor developed for acute myeloid leukemia (AML) research. Its core mechanism involves inhibiting key receptor tyrosine kinases, FMS-like receptor tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT), which are often aberrantly expressed in AML and drive leukemic cell survival and proliferation [1] [2].

The table below summarizes its primary kinase targets and observed cellular effects:

Feature Description
Primary Target (FLT3) IC₅₀ = 6 nM [1] [3]
Other Kinase Targets KIT, CLK1, RPS6KA, VEGFR2, FGFR2 [3]
Cellular Effects Induction of apoptosis (caspase-3 activation), cell cycle arrest (G0/1 phase), downregulation of Myc-associated genes [1] [4]
In Vivo Efficacy Antileukemic effect in mouse xenograft models (15 mg/kg, subcutaneous, twice daily), high oral bioavailability, no major toxicity observed [1]

Quantitative Profiling Data

The following table summarizes key quantitative data from this compound profiling experiments, including kinase inhibition and cytotoxic activity [1]:

Parameter Value / Concentration Experimental Context
FLT3 Inhibition (IC₅₀) 6 nM In vitro kinase assay
Cytotoxic Response (IC₅₀) Mean: 1 µM Primary AML samples (n=15)
< 50 nM MV4-11 & MOLM-13 cell lines
0.5 - 6 µM Other AML cell lines (KG1a, Kasumi-1, HL-60)
In Vivo Dosage 15 mg/kg Mouse model (MV4-11 xenograft), twice daily for 6 days

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the application notes.

Protocol 1: Inhibition of FLT3 and KIT Autophosphorylation

This protocol assesses the direct target engagement of this compound by measuring its effect on kinase autophosphorylation [1] [3].

  • Cell Lines: Mouse embryonal fibroblasts overexpressing FLT3-wild type (FLT3-wt), FLT3-TKD mutant (D835Y), or FLT3-ITD mutant; and human acute megakaryoblastic leukemia M07 cells overexpressing KIT [1].
  • Compound Treatment: Treat cells with a concentration range of this compound (0.1 nM to 100 µM) for 15 hours [1] [3].
  • Analysis Method: Western Blot. Post-incubation, cells are lysed, and proteins are separated by gel electrophoresis. Membranes are probed with anti-phospho-FLT3 and anti-phospho-KIT antibodies to detect inhibition of autophosphorylation [1].
Protocol 2: Cell Cytotoxicity and Viability Assay

This protocol determines the antileukemic potency of this compound across various cell lines and primary samples [1].

  • Cell Models: A panel of tumor cell lines, including AML lines (MV4-11, MOLM-13, Kasumi-1, HL-60, KG1a), and primary cells from adult AML patients (n=26) [1].
  • Compound Treatment: Treat cells with this compound (e.g., at 10 µM for initial screening) for 72 hours [1] [3].
  • Viability Readout: Use a fluorometric microculture cytotoxicity assay to determine the percentage of dead cells and calculate IC₅₀ values. Apoptosis can be specifically confirmed via caspase-3 activation assays [1].
Protocol 3: Kinase Activity Profiling using Peptide Microarrays

This detailed protocol uses high-throughput kinase profiling to understand the broader signaling impact of this compound [4] [5].

  • Platform: PamChip peptide microarray (PamGene) [5].
  • Cell Preparation: Use AML cell lines (e.g., MV4-11) or primary AML patient samples. Lyse cells to extract proteins [4] [5].
  • Kinase Reaction: Apply cell lysates to the peptide microarray. The array is then treated with a range of this compound concentrations (e.g., from 0.1 µM to 10 µM) in the presence of ATP and a developing buffer. The phosphorylation of tyrosine-containing peptides on the array is measured in real-time [4].
  • Data Analysis: Quantify signal intensity to generate dose-response curves for overall tyrosine kinase activity. Compare activity levels between sensitive and resistant cells [4].

Visualizing the Experimental Workflow

The diagram below illustrates the streamlined workflow for kinase activity profiling using the PamChip platform.

This compound Kinase Profiling Workflow Start Start Cell Culture\n(AML lines or primary samples) Cell Culture (AML lines or primary samples) Start->Cell Culture\n(AML lines or primary samples) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture\n(AML lines or primary samples)->Cell Lysis & Protein Extraction Apply Lysate to PamChip Microarray Apply Lysate to PamChip Microarray Cell Lysis & Protein Extraction->Apply Lysate to PamChip Microarray Treat with this compound\n(Dose Gradient) Treat with this compound (Dose Gradient) Apply Lysate to PamChip Microarray->Treat with this compound\n(Dose Gradient) Real-time Measurement of\nTyrosine Phosphorylation Real-time Measurement of Tyrosine Phosphorylation Treat with this compound\n(Dose Gradient)->Real-time Measurement of\nTyrosine Phosphorylation Data Analysis: Dose-Response &\nKinase Activity Comparison Data Analysis: Dose-Response & Kinase Activity Comparison Real-time Measurement of\nTyrosine Phosphorylation->Data Analysis: Dose-Response &\nKinase Activity Comparison Results Results Data Analysis: Dose-Response &\nKinase Activity Comparison->Results

Key Insights from Profiling Data

Kinase activity profiling revealed several critical insights:

  • Selective Tyrosine Kinase Inhibition: this compound inhibited global tyrosine kinase activity in a dose-dependent manner across all tested AML samples but did not significantly affect serine/threonine kinase activity [4].
  • Predictive Biomarker Potential: AML cells sensitive to this compound exhibited a significantly higher baseline level of global tyrosine kinase activity compared to more resistant cells, suggesting this could serve as a potential predictive biomarker for drug response [4].
  • Impact on Gene Expression: Gene set enrichment analysis (GSEA) following this compound treatment showed significant downregulation of gene sets associated with the c-Myc oncogene and cell cycle progression, indicating a broader impact on transcriptional regulation [4].

Conclusion

This compound represents a promising tyrosine kinase inhibitor with a well-characterized preclinical profile for AML. The provided protocols for kinase inhibition, cytotoxicity, and high-throughput activity profiling offer researchers robust methods to further investigate its mechanism and potential application. Its targeted action against FLT3 and KIT, combined with synergistic potential with standard chemotherapeutics like cytarabine and daunorubicin, supports its continued investigation as a candidate for AML therapy [1].

References

AKN-028 IC50 Variability: Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the range of cytotoxic responses (IC50) to AKN-028 observed in primary AML patient samples, highlighting the variability and its relationship to FLT3 status [1].

Patient Sample FLT3 Status IC50 (μM)
UPN13 ITD 0.0465
UPN2 Wild-type 0.265
UPN10 ITD 0.306
UPN14 ITD 0.738 - 1.27
UPN1 Wild-type 1.22
UPN12 ITD 1.36
UPN5 Wild-type 2.88
UPN4 Wild-type 3.41
UPN6 Wild-type 3.47
UPN11 ITD 5.29

Interpretation of Variability: A 2012 study reported that this compound induced a clear dose-dependent cytotoxic response in 15 primary AML samples, with a mean IC50 of 1 μℳ. However, the individual responses varied significantly, as shown in the table [1]. The same study explicitly concluded that there was no correlation between the antileukemic activity and the FLT3 mutation status, or the quantitative expression level of FLT3 [1]. This indicates that other cellular factors likely influence this compound's effectiveness.

Experimental Protocols for Reference

For researchers seeking to replicate or compare findings, here are the core methodologies from the key study.

Cytotoxicity Assay on Primary AML Cells [1]
  • Cell Preparation: Isolate leukemic cells from patient bone marrow or peripheral blood. Use samples with at least 70% viable tumor cells after thawing.
  • Drug Treatment: Expose cells to a range of this compound concentrations. The study used a 10 mℳ stock solution dissolved in DMSO and diluted with culture medium.
  • Incubation & Analysis: Incubate cells with this compound for a specified period (e.g., 72 hours). Cytotoxic effect is typically measured using a fluorometric microculture cytotoxicity assay (FMCA) to determine the percentage of dead cells and calculate the IC50 value.
Assessment of Apoptosis (Caspase-3 Activation) [1]
  • Cell Line: Use the MV4-11 AML cell line (which carries the FLT3-ITD mutation).
  • Protocol: Treat MV4-11 cells with this compound. To measure apoptosis, use methods like immunoblotting or flow cytometry to detect the activation (cleavage) of caspase-3.
Inhibition of FLT3 Autophosphorylation [1]
  • System: Use mouse embryonal fibroblasts engineered to overexpress specific FLT3 types (wild-type, TKD point-mutant D835Y, or ITD-mutant).
  • Method: Treat cells with this compound and analyze FLT3 phosphorylation levels via Western blot. This compound is a potent FLT3 inhibitor with an IC50 of 6 nℳ in such assays, causing dose-dependent inhibition of autophosphorylation.

This compound Experimental Workflow

The diagram below outlines the key steps for evaluating this compound activity in a preclinical setting, from in vitro testing to in vivo validation.

Start Start this compound Preclinical Evaluation InVitro In Vitro Profiling Start->InVitro KinaseAssay Kinase Inhibition Assay (IC50 = 6 nM vs FLT3) InVitro->KinaseAssay CellLineStudy Cell Line Studies (MV4-11, MOLM-13, etc.) InVitro->CellLineStudy PrimarySampleTest Primary AML Sample Testing (Measure IC50 variability) InVitro->PrimarySampleTest MechStudy Mechanism of Action Studies CellLineStudy->MechStudy e.g., Apoptosis (Caspase-3 Activation) Results Analyze Results & Correlations PrimarySampleTest->Results No correlation with FLT3 status found InVivo In Vivo Mouse Models MechStudy->InVivo Results->InVivo

FLT3 Signaling and this compound Inhibition Pathway

This diagram illustrates the FLT3 signaling pathway implicated in AML and the point of inhibition by this compound.

FLT3 FLT3 Receptor (Overexpressed/Mutated in AML) Dimer Receptor Dimerization & Autophosphorylation FLT3->Dimer Ligand FLT3 Ligand Ligand->FLT3 Binds STAT5 STAT5 Pathway Dimer->STAT5 MAPK MAPK Pathway Dimer->MAPK AKT PI3K/AKT Pathway Dimer->AKT Survival Cell Survival & Proliferation Apoptosis Inhibition of Apoptosis AKN028 This compound AKN028->FLT3 Inhibits STAT5->Survival MAPK->Survival AKT->Survival AKT->Apoptosis Inhibits

Troubleshooting FAQs

  • Why is there no correlation between this compound cytotoxicity and FLT3 status in our primary samples? This is consistent with the initial preclinical report [1]. The cytotoxic effect in primary cells is likely a result of polypharmacology. Besides FLT3 (IC50 = 6 nM), this compound also inhibits other kinases like CLK1 (IC50 = 140 nM) and RPS6KA (IC50 = 220 nM) [2]. The net effect in a given patient's sample depends on the combined dependence of that specific leukemia on all the targets inhibited by this compound.

  • What could explain high IC50 values (low sensitivity) in my primary AML samples? Consider factors beyond FLT3. The sample might be driven by genetic lesions that are not dependent on the kinases targeted by this compound. Additionally, factors like poor drug uptake, increased efflux, or the presence of stromal cells in the co-culture that confer protection could be involved.

  • The IC50 in my experiments using the MV4-11 cell line is very low, but my primary samples are less sensitive. Is this expected? Yes, this is expected. MV4-11 cells are highly dependent on the FLT3-ITD mutation for survival, making them exquisitely sensitive to FLT3 inhibition. Primary AML samples have a more heterogeneous and complex genetic landscape, leading to a wider range of IC50 values [1].

References

optimizing AKN-028 combination therapy sequences

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 Preclinical Profile & Experimental Data

The following tables summarize key quantitative data from foundational this compound studies.

Table 1: this compound In Vitro Potency and Cytotoxicity

Model System Key Finding Quantitative Measure (IC50) Context / Citation
FLT3 Enzyme FLT3 inhibition potency 6 nℳ [1]
Cell Line: MV4-11 (AML, FLT3-ITD) Inhibition of FLT3 autophosphorylation Dose-dependent [1]
Primary AML Cells (n=15) Cytotoxic response Mean: 1 μℳ Range: 0.265 - 5.29 μℳ [1]
Cell Line Panel Cytotoxic activity Active In all 5 AML cell lines tested [1]

Table 2: this compound Combination Therapy Synergy with Standard AML Drugs

Combination Drug Synergy Outcome Optimal Sequencing Experimental Model Citation
Cytarabine Synergistic Simultaneous or Cytarabine 24h before this compound Primary AML samples & cell lines [1]
Daunorubicin Synergistic Simultaneous or Daunorubicin 24h before this compound Primary AML samples & cell lines [1]

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the literature.

Protocol: Assessing Cytotoxic Activity in Primary AML Cells

Objective: To determine the dose-dependent cytotoxic effect of this compound on primary leukemic blasts.

  • Cell Source: Bone marrow or peripheral blood samples from AML patients. Isolate mononuclear cells via density gradient centrifugation (e.g., Ficoll-Paque) [1].
  • Viability Requirement: A minimum of 70% viable tumor cells after thawing is required for assay inclusion [1].
  • Drug Treatment:
    • Prepare a 10 mℳ stock solution of this compound in DMSO. Store at -70°C [1].
    • Dilute with culture medium to create a working concentration range (e.g., 0.1-10 μℳ).
    • Plate cells and expose them to this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
  • Viability Assay: Use a fluorometric microculture cytotoxicity assay (FMCA) or a similar method (e.g., MTT) to quantify the proportion of viable cells after drug exposure [1].
  • Data Analysis: Calculate IC50 values (concentration that kills 50% of the cells) using non-linear regression from dose-response curves.
Protocol: Evaluating Apoptosis via Caspase-3 Activation

Objective: To confirm the induction of apoptosis by this compound in AML cell lines.

  • Cell Line: MV4-11 (FLT3-ITD mutant AML line) is a sensitive model [1] [2].
  • Treatment: Treat cells with this compound at or near its IC50 concentration (e.g., 1 μℳ) for 24-48 hours.
  • Detection Method:
    • Use a commercial caspase-3 colorimetric or fluorometric activity assay kit.
    • Alternatively, analyze cells by flow cytometry using antibodies against the active (cleaved) form of caspase-3.
  • Expected Outcome: this compound treatment should show a significant increase in caspase-3 activity compared to the control, confirming apoptosis induction [1].
Protocol: Investigating Combination Synergy

Objective: To test the synergistic effect of this compound with cytarabine or daunorubicin.

  • Experimental Design:
    • Simultaneous: Add this compound and the chemotherapy drug to cells at the same time.
    • Sequenced: Pre-treat cells with cytarabine or daunorubicin for 24 hours, then add this compound [1].
  • Analysis: Use software like CalcuSyn to calculate combination indices (CI). A CI < 1 indicates synergy [1].

This compound Mechanism of Action & Cellular Workflow

The diagram below illustrates the key mechanistic pathways and phenotypic outcomes of this compound treatment in AML cells, based on preclinical studies.

akn_028_mechanism cluster_targets Primary Kinase Inhibition cluster_downstream Downstream Signaling Blockade AKN028 This compound Exposure FLT3 FLT3 (wild-type & mutant) AKN028->FLT3 KIT KIT AKN028->KIT Pathways PI3K/AKT, STAT5, MAPK/ERK FLT3->Pathways Inhibits KIT->Pathways Inhibits G0_G1_Arrest Cell Cycle Arrest (G0/G1) Pathways->G0_G1_Arrest Leads to Apoptosis Induction of Apoptosis Pathways->Apoptosis Leads to Myc_Down Downregulation of Myc- associated Genes Pathways->Myc_Down Leads to subcluster_cellular subcluster_cellular

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: The cytotoxic effect of this compound in my primary AML sample is weak, even though it has a FLT3-ITD mutation. What could be the reason?

  • A: The antileukemic activity of this compound in primary samples does not always correlate perfectly with FLT3 mutation status [1]. Consider checking the global tyrosine kinase activity of your sample. Cells with higher overall tyrosine kinase activity have been shown to be more sensitive to this compound, regardless of FLT3 status [3].

Q2: What is the recommended sequence for combining this compound with standard chemotherapy in vitro?

  • A: Preclinical data suggests that administering cytarabine or daunorubicin 24 hours before this compound, or using a simultaneous combination, yields synergistic effects [1]. The sequence of this compound before chemotherapy was not reported as synergistic in these studies.

Q3: What is a key molecular signature of this compound treatment in AML cells?

  • A: Beyond cell cycle arrest and apoptosis, gene set enrichment analysis (GSEA) reveals that this compound treatment significantly downregulates genes associated with the c-Myc pathway [3]. This can be a useful biomarker for confirming target engagement in experimental models.

Q4: What are the critical pharmacological properties of this compound for in vivo studies?

  • A: this compound demonstrates high oral bioavailability in mouse models. A dose of 15 mg/kg administered subcutaneously twice daily showed antitumor effects in AML models without major toxicity [2] [1].

Key Considerations for Experimental Design

  • Cell Line Selection: For FLT3-focused studies, use validated models like MV4-11 (FLT3-ITD) and MOLM-13 (FLT3-ITD). Include a FLT3-wild type AML line (e.g., HL-60, KG1a) as a control [1].
  • Beyond FLT3: this compound is a multikinase inhibitor. Interpret results considering its potent activity against KIT and the overall tyrosine kinase activity profile of your experimental system [4] [3].

References

AKN-028 resistance mechanisms in FLT3 mutated cells

Author: Smolecule Technical Support Team. Date: February 2026

FLT3 Inhibitor Resistance: A Troubleshooting Guide

FAQ: What are the common mechanisms of resistance to FLT3 inhibitors?

Resistance is typically categorized as either primary (intrinsic, present before treatment) or secondary (acquired, developing during treatment) [1] [2].

The table below summarizes the key mechanisms and their characteristics.

Mechanism Category Specific Type Brief Description Potential Implications for Therapy
Primary Resistance High FLT3 Ligand (FL) Stromal cells produce FL, reactivating FLT3/MAPK pathways despite inhibitor presence [1]. Combination therapy to block FLT3 ligand or downstream pathways.
Bone Marrow Microenvironment Stromal CYP3A4 metabolizes inhibitors; CXCL12/CXCR4 axis provides survival signals [1]. Use CYP3A4 inhibitors (e.g., clarithromycin); explore CXCR4 antagonists.
Bypass Signaling FGF2 activates FGFR1, sustaining MAPK signaling independently of FLT3 [1]. Target parallel pathways (e.g., FGFR1) with combination therapy.
Secondary On-Target Gatekeeper Mutation (F691L) A single amino acid change in the FLT3 kinase domain, sterically hindering inhibitor binding [1] [2]. Confers resistance to most type I/II inhibitors; may require a new-generation TKI.
Activation Loop Mutations (D835, Y842) Stabilizes the active kinase conformation, reducing efficacy of type II inhibitors [1] [2]. Switch to a type I inhibitor (e.g., gilteritinib, crenolanib) [2].
Secondary Off-Target Clonal Evolution Emergence of mutations in other oncogenes (e.g., NRAS, KRAS, AXL, PIM1) that bypass the blocked FLT3 pathway [1] [2]. Requires re-profiling of leukemia genetics to identify new targetable lesions.

The following diagram illustrates how these mechanisms reactivate pro-survival signaling pathways to confer resistance.

G FLT3 Inhibitor Resistance Signaling Pathways FL High FLT3 Ligand (FL) Survival Cell Survival & Proliferation FL->Survival  Reactivates  FLT3/MAPK FGF2 FGF2 FGF2->Survival  Activates FGFR1  & MAPK CYP Stromal CYP3A4 Metabolism Drug Metabolism CYP->Metabolism  Metabolizes  Inhibitor CXCR4 CXCL12/CXCR4 Axis Protection Microenvironment Protection CXCR4->Protection  Anti-apoptotic  Signaling OnTarget On-Target FLT3 Mutations (F691L, D835Y) OnTarget->Survival  Bypasses  Drug Binding OffTarget Off-Target Mutations (NRAS, AXL) OffTarget->Survival  Activates Bypass  Pathways

Experimental Protocols for Investigating Resistance

Protocol 1: Detecting Secondary FLT3 Mutations via DNA Sequencing

Objective: To identify on-target resistance mutations (e.g., F691L, D835, Y842) in the FLT3 gene that arise under TKI selective pressure [1] [2].

Methodology:

  • Sample Collection: Obtain paired patient samples (bone marrow or peripheral blood) at diagnosis and upon clinical relapse or suspected resistance. Israte genomic DNA.
  • Amplification: Design PCR primers to amplify the key regions of the FLT3 gene, specifically the tyrosine kinase domain (TKD) encompassing the activation loop (e.g., codons D835, Y842) and the gatekeeper residue (F691).
  • Sequencing: Perform Sanger sequencing or, for higher sensitivity, use Next-Generation Sequencing (NGS). NGS panels designed for hematologic malignancies often include these key FLT3 regions and can detect mutations with a variant allele frequency (VAF) as low as 1-5% [3].
  • Data Analysis: Align sequences to a reference FLT3 genome to identify single-nucleotide variants (SNVs) or small insertions/deletions.

Protocol 2: Profiling Off-Target Mutations via NGS Panel

Objective: To identify activating mutations in alternative signaling pathways that bypass FLT3 inhibition [2].

Methodology:

  • Sample Collection: Use the same paired DNA samples from Protocol 1.
  • Targeted Sequencing: Utilize a broad, targeted NGS panel that covers genes frequently mutated in AML and involved in signal transduction. Key genes to include are:
    • RAS Pathway: NRAS, KRAS
    • Kinases: AXL
    • Survival Regulators: PIM1
  • Analysis: Compare the mutation profile pre- and post-treatment. The emergence of a new clone with a mutation in, for example, NRAS, with a significant VAF is strong evidence of off-target resistance.

Protocol 3: Evaluating FLT3 Phosphorylation & Downstream Signaling by Western Blot

Objective: To functionally assess whether FLT3 signaling remains activated (phosphorylated) despite the presence of the inhibitor, indicating a failure of on-target inhibition [4].

Methodology:

  • Cell Lysis: Harvest resistant cells (primary patient samples or cell lines). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Protein Quantification & Gel Electrophoresis: Determine protein concentration, resolve equal amounts of protein by SDS-PAGE, and transfer to a nitrocellulose membrane.
  • Immunoblotting: Probe the membrane with specific antibodies in this recommended order:
    • Primary Antibodies:
      • Phospho-FLT3 (Tyr591) to detect activated receptor.
      • Total FLT3 to control for protein loading.
      • Downstream Effectors: Phospho-STAT5 (Tyr694), Phospho-ERK1/2 (Thr202/Tyr204), Phospho-AKT (Ser473).
      • Corresponding total proteins (STAT5, ERK, AKT) for normalization.
    • Secondary Antibodies: HRP-conjugated antibodies against the primary host species.
  • Detection: Use chemiluminescence for detection. Persistent phosphorylation of FLT3 and its downstream effectors in the presence of the drug indicates a functional resistance mechanism.

Proposed Counter-Strategic Experiments

Based on the identified mechanisms, researchers can design experiments to overcome resistance.

  • Strategy 1: Test Type I / New Generation Inhibitors

    • Rationale: If a gatekeeper (F691L) or activation loop (D835) mutation is detected, the resistant cells may remain sensitive to type I inhibitors (e.g., gilteritinib) or specific new-generation agents designed to overcome these mutations (e.g., crenolanib for A-loop mutations) [1] [2].
    • Experiment: Perform dose-response cell viability assays (e.g., MTS, CellTiter-Glo) comparing the original FLT3 inhibitor (e.g., quizartinib) with a type I inhibitor on the resistant cell line.
  • Strategy 2: Rational Combination Therapy

    • Rationale: For off-target resistance (e.g., NRAS mutation) or microenvironment-mediated protection, combining a FLT3 inhibitor with an agent targeting the bypass pathway is logical.
    • Experiment:
      • For NRAS mutation: Combine a FLT3 inhibitor with a MEK inhibitor (e.g., trametinib).
      • For Microenvironment: Combine a FLT3 inhibitor with a CXCR4 antagonist (e.g., plerixafor) or co-culture resistant cells with stromal cells in the presence of the CYP3A4 inhibitor clarithromycin [1].
    • Analysis: Use combination index (CI) analysis via the Chou-Talalay method to determine synergy, additivity, or antagonism.

References

Compound Status: Preclinical to Clinical Discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 was a novel, orally active tyrosine kinase inhibitor investigated for Acute Myeloid Leukemia (AML) [1] [2]. The available data is primarily from preclinical studies (cell lines and animal models) [1] [3] [4]. A Phase I/II clinical trial (NCT01573247) was initiated but was prematurely terminated in 2016, and no results were released [5] [6] [7]. Therefore, dose-dependent toxicity data from human trials is not available.

Preclinical Profile & Proposed Mechanisms of Action

The following table summarizes the key mechanistic and preclinical data available for this compound.

Aspect Preclinical Findings
Primary Target Potent inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3); IC50 = 6 nM [1] [3] [6].
Secondary Target Inhibition of KIT autophosphorylation [1] [6].
Cellular Action Dose-dependent inhibition of FLT3 autophosphorylation; induction of apoptosis via caspase-3 activation; dose-dependent G0/1 cell cycle arrest; downregulation of Myc-associated genes [1] [8] [2].
Cytotoxic Activity Activity across AML cell lines (mean IC50 ~1 μM in primary AML samples). Higher activity in cells with high global tyrosine kinase activity [1] [4].
In Vivo Efficacy Antileukemic effect in mouse models of primary AML and MV4-11 cells [1] [2].
In Vivo Toxicity No major toxicity observed in the reported mouse model experiment [1].

The diagram below illustrates the mechanism of action of this compound based on preclinical data.

G cluster_pathway Inhibited Pathway AKN028 This compound (Oral TKI) FLT3 FLT3 Receptor AKN028->FLT3 Inhibits KIT KIT Receptor AKN028->KIT Inhibits Downstream Downstream Signaling (STAT, AKT, MAPK) FLT3->Downstream Activates KIT->Downstream CellularEffects Cellular Effects Downstream->CellularEffects Promotes Apoptosis Induces Apoptosis (Caspase-3 Activation) CellularEffects->Apoptosis CycleArrest G0/1 Cell Cycle Arrest CellularEffects->CycleArrest GeneExpr Downregulation of Myc-associated Genes CellularEffects->GeneExpr

Experimental Protocols from Preclinical Studies

Here are summaries of key experimental methodologies used in the cited preclinical research, which can serve as a reference for your own work.

  • Cytotoxicity/Cell Viability Assay (Fluorometric Microculture Cytotoxicity Assay): Primary AML cells or cell lines (e.g., MV4-11) are cultured in 384-well microplates with serially diluted this compound. After 72 hours, fluorescence generated from cellular hydrolysis of fluorescein diacetate is measured to determine the proportion of viable cells. Data is used to calculate IC50 values [1].

  • Analysis of Apoptosis (Caspase-3 Activation): Cells are treated with this compound for various time periods. Caspase-3 activity is measured using a commercial fluorogenic substrate assay (e.g., Caspase-3/CPP32 Fluorometric Assay Kit). The fluorescence intensity is proportional to caspase-3 activity [1].

  • Cell Cycle Analysis by Flow Cytometry: Cells are treated with this compound, then fixed, stained with propidium iodide, and analyzed on a flow cytometer. The DNA content histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle [4].

  • Kinase Activity Profiling (PamChip Microarray): Lysates from treated and untreated cells are applied to a PamChip microarray containing peptide substrates for tyrosine kinases. A recombinant kinase cocktail is added to incorporate ATP, and the phosphorylation levels are detected using a phospho-specific antibody. This provides a global profile of tyrosine kinase activity [4].

FAQs Based on Preclinical Data

  • What is the evidence for this compound's dose-dependent effect? Preclinical studies confirmed a clear dose-dependent inhibition of FLT3 autophosphorylation and a dose-dependent cytotoxic response in primary AML samples. The global tyrosine kinase activity in AML cells was also inhibited by this compound in a dose-dependent manner [1] [4].

  • Does this compound's toxicity correlate with FLT3 mutation status? In primary AML samples, the antileukemic activity of (and by inference, the cytotoxic response in cancer cells) showed no correlation with FLT3 mutation status (ITD or TKD) or the quantitative expression level of FLT3 [1]. Activity was higher in cells with high global tyrosine kinase activity [4].

  • Are there any protocols for combination studies with standard therapies? One study reported synergistic activity when cytarabine or daunorubicin was added to this compound simultaneously or 24 hours prior. The specific protocols for these combination index calculations were not detailed in the available abstract [1].

Important Note for Researchers

The preclinical data for this compound is informative for understanding the compound's class effects. However, its discontinued status means that all available information is confined to early research stages. For current research, you may find it valuable to investigate other FLT3 inhibitors that have progressed to advanced clinical stages or received approval.

References

AKN-028: Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary mechanism of action of AKN-028? this compound is an orally bioavailable, small-molecule tyrosine kinase inhibitor. Its primary targets are FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (KIT), which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML) [1] [2]. It inhibits both wild-type and mutant forms of these kinases.

Key Properties:

  • Molecular Weight: 302.13 g/mol [2]
  • Formula: C17H14N6 [2]
  • SMILES: Nc1ncc(nc1Nc1ccc2c(c1)cc[nH]2)c1ccncc1 [2]
  • Rule of 5: Zero violations [2]

Q: What was the intended clinical indication for this compound? this compound was developed for the treatment of Acute Myeloid Leukemia (AML), with preclinical data showing activity against both cell lines and primary patient samples [1] [3].

Preclinical & Pharmacological Data

The following table summarizes key quantitative data from preclinical studies:

Parameter Value / Finding Experimental Context
FLT3 Inhibition (IC₅₀) 6 nM [1] In vitro kinase assay.
Cytotoxic Activity (IC₅₀) ~1 μM (mean) [1] Primary AML patient samples (n=15).
Apoptosis Induction Activated Caspase 3 [1] MV4-11 AML cell line.
Synergy Observed [1] With cytarabine or daunorubicin in primary AML samples.
Oral Bioavailability High [1] Preclinical mouse models.

Clinical Development Status & FAQs

Q: What is the current status of this compound clinical development? The clinical development of this compound has been terminated. A Phase 1/2 clinical trial (EudraCT 2011-003285-33) was ended prematurely due to safety concerns, and no patients were enrolled in the Phase 2 part intended to determine efficacy [4].

Q: Why was the this compound clinical trial stopped? The trial was terminated early due to safety concerns [4]. The clinical trial register does not specify the exact nature of these adverse events, but they were serious enough to halt the entire development program.

Q: Was a recommended Phase 2 dose (RPTD) established? No. The primary objective of the Phase 1 part was to determine the RPTD, but this was not achieved due to the premature termination of the study [4].

Experimental Protocols from Preclinical Studies

Q: How was the cytotoxic activity of this compound tested in primary AML cells? The following methodology was used in the foundational preclinical study [1]:

  • Sample Preparation: Primary leukemic cells are isolated from patient bone marrow or peripheral blood. A viability of at least 70% after thawing is required.
  • Drug Exposure: Cells are exposed to a range of concentrations of this compound (e.g., from nanomolar to micromolar) for a defined period.
  • Viability Assay: Cytotoxic activity is typically measured using a fluorometric microculture cytotoxicity assay (FMCA). This assay quantifies the reduction of fluorescein diacetate (FDA) to fluorescein in viable cells.
  • Data Analysis: The concentration resulting in 50% cell death (IC₅₀) is calculated from the dose-response curve.

Q: How was the synergy with standard chemotherapeutics assessed? The study employed combination experiments [1]:

  • Treatment Schemes: Primary AML cells are treated with this compound and cytarabine or daunorubicin simultaneously, or with the chemotherapy agent added 24 hours before this compound.
  • Effect Evaluation: Cytotoxicity is measured and the combination effect is analyzed using the median-effect method, for example, to determine if the interaction is synergistic, additive, or antagonistic.

Pathways in AML and this compound's Role

The diagram below illustrates the primary signaling pathways targeted by this compound and the logical flow of its preclinical evaluation.

G FLT3 FLT3 Downstream Downstream Pathways (STAT, AKT, MAPK) FLT3->Downstream KIT KIT KIT->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival AKN028 This compound Inhibitor Inhibition Inhibition of Autophosphorylation AKN028->Inhibition Inhibition->Downstream Blocks Apoptosis Apoptosis & Cell Death Inhibition->Apoptosis Experiments Experimental Evidence Apoptosis->Experiments CellLines • MV4-11 (FLT3-ITD) • Kasumi-1 (KIT mut) • MOLM-13 (FLT3-ITD) Experiments->CellLines PrimaryCells • Primary AML Samples (FLT3 mut & wild-type) Experiments->PrimaryCells InVivo • Mouse Xenograft Models • Oral Bioavailability Experiments->InVivo

Guidance for Further Research

While this compound is no longer a candidate drug, your research into FLT3 inhibition in AML remains highly relevant. The field has advanced significantly since the termination of this compound:

  • Consult Approved Therapies: Several FLT3 inhibitors have since been approved and are now part of the standard treatment regimen for FLT3-mutated AML. These include midostaurin, gilteritinib, and quizartinib [5]. Investigating the clinical protocols and pharmacological data for these drugs will provide current, actionable information.
  • Focus on Validated Targets: The core mechanistic insight from this compound—that targeting FLT3 is a valid therapeutic strategy—was correct. Your troubleshooting guides can be effectively built around the currently used agents that successfully targeted this pathway.

References

AKN-028 & Chemotherapy Synergy: Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a primary preclinical study on AKN-028 in combination with standard Acute Myeloid Leukemia (AML) chemotherapies [1].

Aspect Details
Combination Drugs Cytarabine (Ara-C) and Daunorubicin [1]
Effective Sequences Simultaneous administration; Chemotherapy (Cytarabine/Daunorubicin) administered 24 hours before this compound [1]
Synergy Outcome Synergistic cytotoxic (anti-leukemic) activity observed [1]
Biological Mechanism Triggered apoptosis via activation of caspase-3 (demonstrated in MV4-11 cell line) [1]
Primary Cell Response Clear dose-dependent cytotoxic response in primary AML samples (n=15), though no correlation was found with FLT3 mutation status [1]

Detailed Experimental Protocol

The foundational data comes from a study that evaluated the combination effect of this compound with cytarabine or daunorubicin on AML cell lines and primary patient samples. Here is a methodology you can adapt for your experiments [1]:

  • Cell Models: The study used the MV4-11 AML cell line (which carries the FLT3-ITD mutation) and primary tumor cells isolated from adult AML patients. A minimum of 70% viable tumor cells after thawing was required for primary samples [1].
  • Drug Preparation: this compound, cytarabine, and daunorubicin were stored as 10-mM stock solutions in dimethyl sulfoxide (DMSO) and subsequently diluted with culture medium to the desired working concentrations [1].
  • Viability Assay: The cytotoxic effect was measured using the Fluorometric Microculture Cytotoxicity Assay (FMCA), a method that assesses cell viability. Results are expressed as the percentage of viable cells relative to an untreated control [1].
  • Synergy Analysis: The assessment of drug interaction (additive, synergistic, or antagonistic) was performed by comparing the observed combination effect to an expected additive effect model. A combination index (CI) < 1 was typically considered indicative of synergy [2].

This workflow outlines the key stages of the experimental protocol for evaluating drug synergy:

G Start Start Experiment Prep Cell Preparation Start->Prep Drug1 Pre-treatment: Chemotherapy Added Prep->Drug1 Wait 24h Incubation Drug1->Wait Drug2 This compound Added Wait->Drug2 Measure Measure Cell Viability Drug2->Measure Analyze Analyze for Synergy Measure->Analyze End Synergy Identified Analyze->End

Troubleshooting & FAQs for Your Lab

Here are some answers to specific technical issues you might encounter:

  • Q: What is the most effective timing for adding this compound with cytarabine?

    • A: The preclinical data clearly shows that administering cytarabine 24 hours before this compound results in a synergistic effect. Simultaneous addition is also effective. The reverse sequence (this compound before chemotherapy) was not highlighted as superior [1].
  • Q: The synergistic effect is weak or inconsistent in our primary cell cultures. What could be the cause?

    • A: The original study noted that the antileukemic activity of this compound did not correlate with FLT3 mutation status or the quantitative expression level of FLT3 in primary samples. This suggests that the synergy may be mediated by mechanisms beyond simple FLT3 inhibition. Investigate alternative pathways or use a panel of primary samples with diverse genetic backgrounds [1].
  • Q: Which software or model should I use to quantify the synergy?

    • A: The field lacks a universal consensus model. Common tools include SynergyFinder and MacSynergy II, which implement reference models like Bliss Independence, Loewe Additivity, and Zero Interaction Potency (ZIP). It is considered good practice to compare results across multiple models to robustly confirm a synergistic interaction [3] [2].

This diagram illustrates the conceptual mechanism of sequential drug action leading to synergistic cell death:

G Chemo Chemotherapy (Cytarabine) DNA DNA Damage/ Cell Stress Chemo->DNA  Initiates AKN This compound FLT3 FLT3 Signaling Inhibition AKN->FLT3 Blocks Survival DNA->AKN Primes Cell Apoptosis Synergistic Apoptosis DNA->Apoptosis FLT3->Apoptosis

Important Considerations for Application

  • Preclinical Status: Please note that this synergy data is from preclinical studies. This compound was in Phase 1/2 clinical trials as of 2012, and its development status beyond that should be verified [4].
  • Mechanism Insight: The sequence-dependent synergy suggests that chemotherapy may create a "primed" cellular state—for instance, through initial DNA damage or stress—that makes the cancer cells more vulnerable to the pro-apoptotic signal triggered by this compound's inhibition of FLT3 and potentially other targets like KIT [1].

References

overcoming AKN-028 resistance in high tyrosine kinase activity cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding AKN-028 and Resistance Mechanisms

Q1: What is this compound and what is its primary mechanism of action? this compound is a novel tyrosine kinase inhibitor (TKI) with significant preclinical antileukemic activity, particularly in Acute Myeloid Leukemia (AML) [1] [2]. Its primary known target is the FMS-like receptor tyrosine kinase 3 (FLT3). It is a potent FLT3 inhibitor (IC₅₀ = 6 nM) and causes dose-dependent inhibition of FLT3 autophosphorylation. It has also been shown to inhibit KIT autophosphorylation [1] [2]. In cell lines and primary AML samples, it triggers apoptosis and shows synergistic activity when combined with standard chemotherapeutic agents like cytarabine or daunorubicin [1].

Q2: What are the potential mechanisms of resistance to this compound? While specific clinical resistance mechanisms to this compound have not been published (as it was a candidate drug in preclinical trials [1]), general resistance mechanisms to TKIs are well-established and provide a framework for investigation [3]. The table below summarizes the primary categories.

Mechanism Category Specific Example Potential Investigation Approach
Target Gene Mutations Secondary mutations in FLT3 kinase domain (e.g., TKD mutations like D835Y) [1] [4] kinase domain sequencing, in vitro mutagenesis assays
Bypass Signaling Activation Activation of alternative RTKs (e.g., KIT, AXL) or downstream pathways (PI3K/AKT, RAS/MAPK) [3] phospho-RTK arrays, western blot for pathway analysis
Tumor Microenvironment Protective niche; autocrine/paracrine ligand loops [3] co-culture assays with stromal cells, cytokine level measurement
Drug Efflux Transporters Overexpression of ABC transporters (e.g., P-gp) [5] flux assays (e.g., Calcein-AM), inhibitor co-treatment studies
Altered Cell Death Pathways Dysregulation of apoptosis [3] measure apoptotic markers (caspase 3, PARP cleavage)

Experimental Protocols for Investigating Resistance

Protocol 1: Assessing FLT3 Phosphorylation and Downstream Signaling

  • Objective: To determine if this compound resistance is due to incomplete target inhibition or activation of bypass pathways.
  • Methodology:
    • Cell Lines: Use this compound-sensitive (e.g., MV4-11) and your established resistant cells.
    • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 2-24 hours.
    • Cell Lysis & Western Blot: Prepare whole-cell lysates. Perform Western blot analysis using antibodies against:
      • Phospho-FLT3 (Tyr591)
      • Total FLT3
      • Downstream Effectors: Phospho-STAT5, Phospho-AKT, Phospho-ERK
      • Loading Controls: GAPDH or β-Actin
  • Interpretation: Persistent FLT3 or downstream protein phosphorylation in resistant cells at doses that inhibit signaling in sensitive cells suggests a true FLT3-independent or bypass mechanism [1] [3].

Protocol 2: Combination Studies with Chemotherapy

  • Objective: To evaluate if resistance can be overcome by synergizing this compound with standard agents.
  • Methodology:
    • Cytotoxicity Assay: Use a validated assay like the Fluorometric Microculture Cytotoxicity Assay (FMCA) or Alamar Blue assay [1] [2].
    • Drug Administration: Test this compound, cytarabine/daunorubicin, and their combinations in a fixed molar ratio on resistant cells. The original study used ratios of 2.5:1 (cytarabine:this compound) and 1:20 (daunorubicin:this compound) [1].
    • Sequence Testing: Investigate different addition sequences (simultaneous, chemotherapy 24h before TKI, TKI 24h before chemotherapy) as synergy can be sequence-dependent [1] [2].
    • Data Analysis: Calculate Combination Index (CI) using software like CompuSyn to determine synergism (CI<1), additive effect (CI=1), or antagonism (CI>1).

Diagnostic and Strategy Workflows

The following diagram outlines a logical pathway for diagnosing the mechanism of this compound resistance and selecting appropriate investigation strategies.

G Start Start: Suspected this compound Resistance P1 Assess FLT3 Phosphorylation (Western Blot) Start->P1 P2 Inhibition Maintained? P1->P2 P3 Investigate Bypass Pathways (Phospho-RTK Array) P2->P3 Yes P4 Investigate Target Mutation (FLT3 Kinase Domain Sequencing) P2->P4 No S1 Resistance likely due to: Bypass signaling or altered cell death P3->S1 S2 Resistance likely due to: FLT3 secondary mutation or amplification P4->S2 P5 Explore Combination Therapies (e.g., with Chemotherapy) End Implement Validated Strategy P5->End P6 Explore Novel Strategies (PROTACs, Macrocyclics) P6->End S1->P5 S2->P6

This diagram illustrates the interplay of key signaling pathways involved in FLT3-driven AML and how they relate to potential resistance mechanisms against inhibitors like this compound.

G FLT3 FLT3 PI3K PI3K/AKT Pathway FLT3->PI3K MAPK RAS/MAPK Pathway FLT3->MAPK STAT5 STAT5 Pathway FLT3->STAT5 AKN028 This compound Inhibition AKN028->FLT3  Inhibits Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival STAT5->Survival Bypass Alternative RTK (Bypass Pathway) Bypass->PI3K  Activates Bypass->MAPK  Activates

Future Perspectives: Novel Strategies to Overcome Resistance

Beyond standard combinations, emerging therapeutic strategies show promise for overcoming TKI resistance. While not yet tested with this compound specifically, these concepts are worth exploring:

  • Macrocyclic Inhibitors: These are small, compact molecules designed to be brain-barrier permeable and highly potent against compound mutations that confer resistance to other inhibitors [6].
  • PROteolysis-Targeting Chimeras (PROTACs): These molecules are designed to tag the target protein (e.g., a resistant form of FLT3) for degradation by the cell's own proteasome system, rather than just inhibiting its activity. This can be effective against cells resistant to inhibitor drugs [6].

References

AKN-028 batch-to-batch activity consistency

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 Overview

Property Description
Chemical Name N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine [1]
Molecular Formula C₁₇H₁₄N₆ [1] [2]
Molecular Weight 302.33 g/mol [1] [2]
CAS Number 1175017-90-9 [1] [2]
Primary Target FMS-like tyrosine kinase 3 (FLT3) [3] [2] [4]
FLT3 IC₅₀ 6 nM [3] [2]
Mechanism of Action Potent tyrosine kinase inhibitor; inhibits FLT3 and KIT autophosphorylation, induces apoptosis via caspase-3 activation, causes cell cycle arrest (G0/1), downregulates Myc-associated genes [3] [2] [4]
Clinical Status Phase I/II trial for Acute Myeloid Leukemia (AML) terminated in March 2016 (NCT01573247) [1] [5]

Experimental Protocols & Biological Data

For researchers conducting in vitro experiments, the following details from published studies can serve as a reference.

In Vitro Cell Cytotoxicity Assay

This protocol measures the cytotoxic effect and IC₅₀ of this compound.

Step Parameter Details from Literature
1. Cell Lines Types AML cell lines (e.g., MV4-11, MOLM-13) [3]
2. Compound Prep Stock Solution 10 mM in DMSO, stored at -70°C [3]
3. Treatment Concentration Range 0.1 nM - 100 μM [3] [2]
Incubation Time 72 hours [2]
4. Results (Sample) MV4-11 IC₅₀ < 50 nM [2]
Primary AML cells (mean IC₅₀) 1 μM [3] [2]
In Vivo Efficacy Model

This protocol describes the preclinical evaluation of this compound efficacy in an animal model.

Step Parameter Details from Literature
1. Animal Model Species Male C57 black mice [2]
2. Administration Route Subcutaneous injection [2]
Dosage & Regimen 15 mg/kg, twice daily for 6 days [2]
3. Key Finding Outcome Inhibited tumor growth of MV4-11 xenografts with no major observed toxicity or body weight change [2]

Experimental Workflow for Quality Assessment

The search results did not contain a specific workflow for this compound batch consistency. However, the general approach for small-molecule drugs can be adapted. The following diagram outlines the key steps in this process.

Start Start: Incoming Drug Batch ChemChar Chemical Characterization Start->ChemChar BioAssay Bioactivity Testing ChemChar->BioAssay DataInt Data Integration & Statistical Analysis BioAssay->DataInt Decision Batch Consistency Confirmed? DataInt->Decision Release Release for Experiments Decision->Release Yes Invest Investigate & Troubleshoot Decision->Invest No

FAQs and Troubleshooting Guides

Since direct information on this compound is limited, here are general guidelines for common batch consistency issues.

How can I troubleshoot variable biological activity between batches?
  • Verify Chemical Identity and Purity: Confirm the chemical structure and high purity of your batch using analytical techniques like NMR and HPLC, as described in its synthesis patent [1].
  • Standardize Bioassay Conditions: Ensure your cell-based assays are highly controlled. Use the same passage number of sensitive cell lines (e.g., MV4-11), carefully control DMSO concentration, and include a reference compound in every run.
  • Analyze Data with Statistical Rigor: Use multivariate statistical analysis, as demonstrated with botanical drugs, to model expected variation and identify significant batch outliers [6].
What should I do if my experimental results with this compound are inconsistent with literature findings?
  • Confirm Source and Solubility: The compound may be available from specialized suppliers for research purposes [2]. Always use fresh, correctly stored stock solutions to avoid compound degradation.
  • Re-evaluate Model System: Differences in cell culture conditions, serum batches, or animal model specifics can greatly influence results. Review the detailed methodologies from published studies [3] [4].
  • Consult Literature on Analogs: Research other FLT3 inhibitors to understand common pitfalls and best practices in experiments, as the field may share similar technical challenges.

References

AKN-028 vs midostaurin FLT3 inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

The table below summarizes the available comparative data on AKN-028 and Midostaurin.

Feature This compound Midostaurin
FLT3 Inhibition (IC₅₀) 6 nM [1] [2] Information missing from search results
Inhibitor Type Information missing from search results Type I (active against both FLT3-ITD and FLT3-TKD mutations) [3]

| Key Preclinical Findings | - Cytotoxic in AML cell lines (e.g., MV4-11) [1]

  • Induces apoptosis & G0/1 cell cycle arrest [4]
  • Downregulates Myc-associated genes [4]
  • Synergy with cytarabine & daunorubicin [1] | Information missing from search results | | Clinical Trial Phase | Phase I/II (status unclear) [4] | Phase III (completed) [3] [5] | | FDA Approval Status | Not approved [1] | Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy [3] | | Key Clinical Outcomes | Information missing from search results | - Improved median overall survival (74.7 vs. 25.6 months) [3]
  • CR rate of 80% in phase 1b study [5] |

Experimental Data and Methodology

The data in the table above comes from specific experimental protocols:

  • FLT3 Inhibition (IC₅₀) for this compound: The half-maximal inhibitory concentration (IC₅₀) of 6 nM was determined using an enzyme inhibition assay for the FLT3 tyrosine kinase domain. This was further validated in cellular models, showing dose-dependent inhibition of FLT3 autophosphorylation in mouse embryonal fibroblasts engineered to overexpress FLT3-wildtype, FLT3-TKD, or FLT3-ITD, as measured by phospho-ELISA [1] [2].
  • Cytotoxicity and Mechanism (this compound): The cytotoxic effect was evaluated using the fluorometric microculture cytotoxicity assay (FMCA) on a panel of cell lines and primary AML patient samples after 72 hours of drug exposure [1]. Cell cycle arrest and gene expression changes were analyzed via flow cytometry and microarray profiling, respectively [4].
  • Synergy Studies (this compound): The synergistic activity with cytarabine or daunorubicin was tested in the MV4-11 cell line (which carries FLT3-ITD) using a fixed molar ratio of drugs. The effects were measured with the FMCA, and the sequences of drug administration were investigated [1].
  • Clinical Trial Data (Midostaurin): The phase III RATIFY trial was a randomized, double-blind, placebo-controlled study. Patients with newly diagnosed FLT3-mutated AML received either midostaurin or placebo in combination with standard daunorubicin and cytarabine induction, followed by consolidation and maintenance therapy. The primary endpoint was overall survival [3].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway and the mechanism of FLT3 inhibitors.

G FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 FLT3m Constitutive Activation (Dimerization & Auto-phosphorylation) FLT3->FLT3m Mut Mutation (ITD/TKD) Mut->FLT3m Gain of Function Down1 PI3K/AKT Pathway FLT3m->Down1 Down2 MAPK/ERK Pathway FLT3m->Down2 Down3 STAT5 Pathway FLT3m->Down3 Effect Cell Survival Proliferation Inhibition of Apoptosis Down1->Effect Down2->Effect Down3->Effect Inhibitor FLT3 Inhibitor (e.g., this compound, Midostaurin) Inhibitor->FLT3m  Binds ATP pocket  Blocks phosphorylation

The FLT3 receptor is a key driver of cell survival and proliferation in hematopoietic cells [6]. Mutations like the Internal Tandem Duplication (ITD) cause constitutive activation of the receptor, leading to ligand-independent signaling through downstream pathways like PI3K/AKT, MAPK/ERK, and STAT5 [6] [1]. Both this compound and midostaurin are small-molecule tyrosine kinase inhibitors that work by binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation of these pro-survival pathways [6] [4].

Interpretation and Context

  • This compound's Profile: The preclinical data suggests this compound was a potent FLT3 inhibitor with a promising mechanism. Its activity was not solely dependent on FLT3 mutation status in primary samples, and it showed synergy with standard chemotherapy, making it a strong candidate for further clinical development [1].
  • Midostaurin's Clinical Success: Midostaurin's approval was based on a demonstrated overall survival benefit in a large phase III trial, establishing it as a standard of care. The clinical data for this compound is not available in the search results, making a full efficacy comparison impossible [3].
  • The "Efficacy" Gap: It is critical to distinguish between preclinical potency (e.g., IC₅₀ in a lab model) and clinical efficacy (a proven survival benefit in patients). While this compound appears highly potent in vitro, its clinical efficacy in humans remains unproven.

References

AKN-028 vs AC220: FLT3 Inhibitor Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of both inhibitors based on the retrieved scientific literature.

Feature AKN-028 AC220 (Quizartinib)
Inhibitor Generation Novel compound from 2-aminopyrazine TKI group [1] Second-generation [2]
Reported FLT3 IC₅₀ ~6 nM [1] Low nanomolar potency (uniquely potent) [2]
Selectivity Potent against FLT3 and KIT [1]; activity in AML cell lines irrespective of FLT3 mutation status in initial screen [1] Exceptional kinase selectivity [2]
Key Mechanisms Inhibition of FLT3 autophosphorylation; induction of apoptosis via caspase-3 activation [1] Highly potent and selective inhibition of FLT3 [2]
Synergy with Chemo Synergistic with cytarabine & daunorubicin [1] Information not available in search results
Preclinical In Vivo Efficacy High oral bioavailability; antileukemic effect in mouse models with no major toxicity reported [1] Efficacious in animal models at low oral doses (1 mg/kg, once daily) [2]
Development Status Preclinical candidate (clinical trials ongoing as of 2012) [1] Advanced clinical development; FDA-approved for AML [3]

Detailed Experimental Data and Protocols

For a rigorous comparison, here is a summary of the key experimental findings and the methodologies used to generate them.

Cellular Potency and Viability Assays
  • Methodology: The cytotoxicity and anti-proliferative effects of these inhibitors are typically measured using cell viability assays (e.g., CellTiter-Glo) on FLT3-mutant AML cell lines (like MV4-11 and MOLM-13) after 48-72 hours of drug exposure. The IC₅₀ (half-maximal inhibitory concentration) is then calculated from the dose-response curves [1] [3].
  • Findings:
    • AC220 demonstrated excellent potency in cellular assays, consistent with its biochemical profile [2].
    • This compound showed cytotoxic activity in a panel of five AML cell lines, with an IC₅₀ of 1 μℳ in primary AML samples (n=15). Interestingly, this initial activity did not correlate with the FLT3 mutation status of the samples [1].
Mechanism of Action Studies
  • Methodology: To confirm on-target engagement, researchers analyze the inhibition of FLT3 autophosphorylation and its downstream signaling pathways (e.g., STAT5, AKT, ERK) via immunoblotting (Western blot). Apoptosis is measured using Annexin V/PI staining and flow cytometry, while cell cycle arrest is assessed by propidium iodide staining [1] [3].
  • Findings:
    • This compound caused dose-dependent inhibition of FLT3 autophosphorylation and induced apoptosis in MV4-11 cells by activating caspase-3 [1].
Combination Therapy Studies
  • Methodology: The potential for synergy with standard chemotherapy drugs is tested by administering the FLT3 inhibitor and the chemotherapeutic agent (e.g., cytarabine) simultaneously or sequentially. The combination effect is analyzed using software like CalcuSyn to determine the Combination Index (CI) [1].
  • Findings:
    • This compound demonstrated synergistic activity when combined with cytarabine or daunorubicin. The synergy was observed when the drugs were added simultaneously or when chemotherapy was administered 24 hours before this compound [1].
In Vivo Efficacy
  • Methodology: Preclinical efficacy is evaluated in mouse models of leukemia (e.g., mice transplanted with FLT3-ITD-driven cell lines like MOLM-13). The compounds are administered orally, and key outcomes include mouse survival, leukemia burden, and overall tolerability of the drug [1] [3].
  • Findings:
    • AC220 was effective at very low oral doses (1 mg/kg once daily) in animal models [2].
    • This compound demonstrated high oral bioavailability and an antileukemic effect in primary AML and MV4-11 cell mouse models, with no major toxicity reported in the study [1].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway in AML and the site of action for TKIs like this compound and AC220.

G FL FLT3 Ligand (FL) FLT3_WT FLT3 WT Receptor FL->FLT3_WT  Binding Dimer Receptor Dimerization & Autophosphorylation FLT3_WT->Dimer FLT3_ITD FLT3-ITD/TKD Mutant FLT3_ITD->Dimer  Ligand-Independent Downstream Downstream Pathways (STAT5, AKT, ERK) Dimer->Downstream Effects Cell Proliferation Survival | Anti-Apoptosis Downstream->Effects Inhibitors FLT3 Inhibitors (e.g., this compound, AC220) Inhibitors->Dimer  Inhibits

Interpretation of the Comparative Data

  • For a researcher, the data suggests that while AC220 (quizartinib) is a highly selective and potent second-generation inhibitor that has successfully transitioned to clinical use, This compound represents an interesting preclinical candidate with a potentially broader mechanism of action. This compound's reported activity in AML cell lines regardless of FLT3 mutation status and its synergy with standard chemotherapeutics are particularly noteworthy findings that may warrant further investigation [1].
  • The information from the search results is primarily preclinical. AC220 has a more extensive development pathway, documented in clinical trials and regulatory approval, which is a critical differentiator not fully reflected in the basic science data alone [3].

References

AKN-028 efficacy across different AML cell lines

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 Efficacy in AML Cell Lines

The table below summarizes the cytotoxic activity (measured by IC50) of this compound in a panel of human cancer cell lines, highlighting its effect on different AML cell lines [1] [2].

Cell Line Cancer Type Relevant Genetic Features Response to this compound
MV4-11 AML FLT3-ITD mutation [1] [2] Cytotoxic activity reported [1] [2]. Induced G0/1 cell cycle arrest and apoptosis via caspase-3 activation [1] [3].
MOLM-13 AML FLT3-ITD mutation [1] [2] Cytotoxic activity reported [1].
Kasumi-1 AML t(8;21), KIT mutation [1] [2] Cytotoxic activity reported [1].
HL-60 AML Capability to differentiate [1] [2] Cytotoxic activity reported [1].
KG1a AML High content of immature CD34+ cells [1] [2] Cytotoxic activity reported [1].
M07 Acute Megakaryoblastic Leukemia Overexpresses KIT [1] [2] Inhibition of KIT autophosphorylation shown [1].
12 Other Non-AML Lines Various (e.g., ALL, CLL) N/A No significant cytotoxic activity was observed in the initial screen of non-AML lines [1] [2].

Mechanism of Action and Key Signaling Pathways

This compound is a novel tyrosine kinase inhibitor (TKI). Its primary mechanism and downstream effects are illustrated below.

AKN028 This compound FLT3 FLT3 Receptor (Overexpressed/Mutated in AML) AKN028->FLT3 Potent Inhibition (IC₅₀ = 6 nM) KIT KIT Receptor AKN028->KIT Inhibition Downstream Downstream Signaling (PI3K/AKT, STAT5, MAPK) FLT3->Downstream Constitutive Activation Myc c-Myc & Associated Genes Downstream->Myc Promotes CellCycle Cell Cycle (G0/1 Arrest) Downstream->CellCycle Drives Myc->CellCycle Regulates Apoptosis Apoptosis CellCycle->Apoptosis Leads to

As the diagram shows:

  • Primary Target: this compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), with an enzyme IC50 of 6 nM. It causes dose-dependent inhibition of FLT3 autophosphorylation in both wild-type and mutated (ITD and TKD) forms [1].
  • Broader Tyrosine Kinase Inhibition: Beyond FLT3, this compound demonstrated inhibition of KIT autophosphorylation. Kinase activity profiling showed that it broadly inhibits tyrosine kinase activity in a dose-dependent manner in AML cells, but not serine/threonine kinase activity [3] [4] [5].
  • Transcriptional and Cell Cycle Impact: Gene expression analysis revealed that treatment with this compound leads to the significant downregulation of genes associated with the proto-oncogene and cell cycle regulator c-Myc. This contributes to a dose-dependent G0/1 cell cycle arrest and the triggering of apoptosis [3] [4].

Key Experimental Protocols

The data in the table above was generated using standardized preclinical assays [1] [2]:

  • Cytotoxicity Assay: The fluorometric microculture cytotoxicity assay (FMCA) was used. Cells were seeded into drug-prepared microplates and incubated for 72 hours. A living-cell density was then measured fluorescence, and results were presented as a survival index (%). The IC50 was determined from log concentration-effect curves using nonlinear regression analysis [1].
  • Phosphorylation Inhibition: Inhibition of FLT3 and KIT autophosphorylation was assessed using phospho-ELISA. Cells expressing the target kinases were incubated with various concentrations of this compound for 5 minutes before lysis. Phosphorylation levels were then determined by a sandwich ELISA [1].
  • Apoptosis Detection: Apoptosis in MV4-11 cells was confirmed by measuring the activation of caspase-3 [1].
  • Gene Expression Analysis: Significantly altered gene expression was identified through transcriptome analysis, and gene set enrichment analysis (GSEA) was used to find enriched pathways among the downregulated genes [3].

Interpretation and Context for Researchers

  • Activity Beyond FLT3 Mutations: While a potent FLT3 inhibitor, this compound showed cytotoxic activity in AML cell lines regardless of their FLT3 mutation status (e.g., HL-60, KG1a) [1]. This suggests its mechanism may be effective in a broader AML population.
  • Correlation with Kinase Dependency: One study concluded that AML cells with higher global tyrosine kinase activity were more sensitive to this compound, indicating it may preferentially target leukemia cells that are "addicted" to tyrosine kinase signaling pathways [3] [4].
  • Synergy with Chemotherapy: Preclinical combination studies showed synergistic antileukemic activity when cytarabine or daunorubicin was added simultaneously with, or 24 hours before, this compound [1].

References

AKN-028 Kinase Selectivity and Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on AKN-028's activity from a foundational preclinical study [1].

Aspect Experimental Data from Preclinical Study
Primary Target (FLT3) IC50 of 6 nM (inhibition of FLT3 autophosphorylation).
Other Kinase Targets Inhibition of KIT autophosphorylation (in a megakaryoblastic leukemia cell line).

| Cellular Antileukemic Activity | • Cytotoxic in all 5 tested AML cell lines. • Induction of apoptosis via caspase 3 activation in MV4-11 cells. • Cytotoxic effect in primary AML samples (mean IC50 of 1 µM), with no correlation to FLT3 mutation status. | | Synergy with Standard Care | Synergistic activity observed with cytarabine or daunorubicin. | | In Vivo Profile | Demonstrated high oral bioavailability and an antileukemic effect in a mouse model, with no major toxicity reported. |

Experimental Protocols for Profiling

The key experiments cited in the profile above were conducted using the following methodologies [1]:

  • Kinase Inhibition Assays: FLT3 inhibition (IC50) was determined by measuring the inhibition of FLT3 autophosphorylation. These assays used mouse embryonal fibroblasts engineered to overexpress FLT3-wild type, FLT3-TKD (D835Y point mutation), or FLT3-ITD.
  • Cellular Viability Assays (IC50): The cytotoxic effect of this compound was evaluated in a panel of 17 cell lines (including 5 AML lines) and 26 primary adult AML patient samples. Intracellular ATP content was used as an indirect readout of cell number after 72 hours of incubation with the drug. Percentage cell viability at each inhibitor concentration was determined relative to a vehicle-treated control, and IC50 values were calculated by fitting a 4-parameter logistic curve.
  • Combination Studies: For synergy studies with cytarabine or daunorubicin, the drugs were added to cells either simultaneously or 24 hours before the addition of this compound.
  • In Vivo Studies: The hollow-fiber mouse model was used to assess oral bioavailability and antileukemic effects.

FLT3 Signaling in AML and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway in Acute Myeloid Leukemia (AML) and the targeted mechanism of kinase inhibitors like this compound.

G FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Overexpressed/Mutated in AML) FLT3_Ligand->FLT3_Receptor Binding Downstream_Pathways Downstream Pathways (STAT, AKT, MAPK) FLT3_Receptor->Downstream_Pathways Activates Cellular_Effects Cellular Effects: Proliferation & Survival Downstream_Pathways->Cellular_Effects Promotes Kinase_Inhibitor Kinase Inhibitor (e.g., this compound) Kinase_Inhibitor->FLT3_Receptor Inhibits Autophosphorylation Apoptosis Induced Apoptosis Kinase_Inhibitor->Apoptosis Triggers

Gaps in Comparative Data and Profiling Standards

A major challenge in creating a direct comparison is the lack of a unified, broad kinome-wide selectivity profile for this compound in the public domain [1]. In contrast, modern kinase inhibitor development heavily relies on such comprehensive profiling.

  • Modern Kinase Profiling Standards: Current best practice involves screening compounds against large panels of hundreds of kinases to identify primary targets and off-target effects, which can predict efficacy and potential adverse events [2] [3]. Services like HotSpot and PanQinase can profile inhibitors against over 340 wild-type kinases, plus various mutant kinases, under physiologically relevant conditions (e.g., at 1 mM ATP) [3].
  • The Data Gap for this compound: The available study on this compound confirms its potency against FLT3 and KIT but does not provide this extensive selectivity data [1]. Therefore, its selectivity relative to other FLT3 inhibitors (like gilteritinib, midostaurin, or quizartinib) which have been profiled more broadly, cannot be objectively quantified from the existing public data [2].

References

AKN-028 cytotoxic activity in chemotherapy resistant AML

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of AKN-028 in AML

Aspect Experimental Findings & Cytotoxic Activity
Primary Target & Potency Potent inhibitor of FLT3 (IC50 = 6 nM). Also inhibits KIT autophosphorylation [1] [2].
Activity in AML Cell Lines Showed cytotoxic activity in all 5 AML cell lines tested, including MV4-11 (FLT3-ITD mutated) and MOLM-13 (FLT3-ITD mutated) [1] [2].
Mechanism of Action Induced apoptosis via caspase 3 activation in MV4-11 cells. Downregulated Myc-associated genes [2] [3].
Activity in Primary AML Samples Induced a clear dose-dependent cytotoxic response in 15 primary AML samples (mean IC50 ~1 µM). Activity was not correlated with FLT3 mutation status [1] [2].
Synergy with Chemotherapy Synergistic cytotoxic effect when combined with cytarabine or daunorubicin in MV4-11 cells. Efficacy was sequence-dependent [2].
In Vivo Efficacy & PK Demonstrated high oral bioavailability and antileukemic effect in mouse models with no major toxicity [1] [2].

Detailed Experimental Methodologies

The robust preclinical data for this compound was generated using standardized and specialized experimental protocols.

  • Kinase Inhibition Profiling: The inhibitory profile against 320 kinases was determined using a radiometric protein kinase assay (FlashPlate). Dose-response curves were used to calculate IC50 values for specific kinases like FLT3 [2].
  • Assessment of Target Phosphorylation: Inhibition of FLT3 and KIT autophosphorylation in transfected cell lines was quantified using a sandwich phospho-ELISA. Inhibition was further confirmed in MV4-11 cells via western blot analysis [2].
  • Cytotoxicity Assays: The primary cytotoxicity assay was the Fluorometric Microculture Cytotoxicity Assay (FMCA). Cells were incubated with this compound for 72 hours, and cell viability was measured via fluorescence. IC50 values were determined from non-linear regression of log concentration-effect curves [1] [2].
  • Combination Studies: Synergy with cytarabine or daunorubicin was tested in MV4-11 cells using a fixed molar ratio of the drugs. Three treatment sequences were investigated: simultaneous addition, 24-hour pretreatment with chemotherapy, and 24-hour pretreatment with this compound. Synergy was analyzed using the Chou-Talalay method [2].

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effect by targeting key signaling pathways that promote survival and proliferation in AML cells. The following diagram illustrates the proposed signaling pathways involved.

g FLT3 FLT3 Receptor (Mutated/Overexpressed) Survival Pro-Survival Signals (AKT, STAT, MAPK pathways) FLT3->Survival KIT KIT Receptor (Mutated) KIT->Survival Proliferation Cell Proliferation & Dysregulated Metabolism Survival->Proliferation Apoptosis Apoptosis Resistance Survival->Apoptosis Myc Transcription Factor MYC (Myc-associated genes) Proliferation->Myc Myc->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 LeukemicCellDeath Leukemic Cell Death Caspase3->LeukemicCellDeath AKN028 This compound Inhibition AKN028->FLT3 Inhibits Autophosphorylation AKN028->KIT Inhibits Autophosphorylation AKN028->Caspase3  Activates

Clinical Development Status

Despite promising preclinical results, the clinical development of this compound did not advance beyond early phases.

  • Clinical Trial Status: A Phase 1/2 clinical trial (NCT01573247) was initiated to evaluate the safety and efficacy of this compound in patients with AML. The trial was conducted across several European countries but was ultimately terminated [4] [5]. The reasons for termination are not specified in the available records.
  • Context of Current AML Therapy: The field of AML therapy has advanced significantly since this compound was initially studied, with numerous targeted drugs now approved. Other FLT3 inhibitors, such as midostaurin, gilteritinib, and quizartinib, are established in clinical practice for FLT3-mutated AML [6] [7].

Interpretation Guide for Researchers

  • Preclinical Promise: The data solidly confirms this compound as a potent FLT3 inhibitor with a compelling mechanistic profile and synergy with standard chemotherapeutics.
  • Clinical Dead End: The termination of its clinical trial indicates that this compound did not successfully translate from bench to bedside, likely due to issues with efficacy, safety, or strategic commercial decisions.
  • Research Relevance: this compound remains a valuable case study in preclinical drug development for FLT3-driven AML. Its published data can inform the design of next-generation kinase inhibitors.

References

AKN-028 clinical trial results vs standard care

Author: Smolecule Technical Support Team. Date: February 2026

AKN-028 Preclinical Profile at a Glance

The table below summarizes the key experimental findings for this compound from its preclinical development phase.

Aspect Experimental Data & Findings
Primary Target & Mechanism Tyrosine kinase inhibitor (TKI) targeting FLT3 (IC50 = 6 nM) and KIT. Inhibits autophosphorylation of these receptors [1] [2].
Antileukemic Activity Cytotoxic activity in all 5 AML cell lines tested. Induced apoptosis (caspase 3 activation) in MV4-11 cells [1].
Efficacy in Primary Samples Clear dose-dependent cytotoxic response in 15 primary AML samples (mean IC50 1 μM). Activity was observed regardless of FLT3 mutation status [1].
Synergy with Standard Care Synergistic antileukemic activity observed when combined with cytarabine or daunorubicin (standard AML chemotherapy). Effect was sequence-dependent [1].
In Vivo Profile Demonstrated high oral bioavailability and antileukemic effect in mouse models of AML (using primary AML and MV4-11 cells). No major toxicity was reported in the study [1].

Detailed Experimental Protocols

For research and replication purposes, here is a detailed breakdown of the key methodologies used in the primary preclinical study [1].

  • Cell-Based Cytotoxicity and Apoptosis Assays: The antileukemic activity of this compound was evaluated using a panel of 17 human tumor cell lines, including 5 AML lines. Cell viability was measured using the fluorometric microculture cytotoxicity assay (FMCA). To assess the mechanism of cell death, the researchers treated MV4-11 cells (an FLT3-mutated AML line) with this compound and measured the activation of caspase 3, a key enzyme in the apoptosis execution pathway [1].
  • Analysis of Primary Patient Samples: Leukemic cells were isolated from 15 fresh primary human AML samples via density gradient centrifugation. The cytotoxic effect of this compound on these primary cells was then tested using the FMCA [1].
  • Combination Studies with Standard Chemotherapy: To evaluate synergy, this compound was combined with the standard AML drugs cytarabine and daunorubicin. The drugs were administered to cell cultures both simultaneously and sequentially (with chemotherapy given 24 hours before this compound). The combination effects were analyzed using the method of Chou and Talalay to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [1].
  • In Vivo Efficacy and Pharmacokinetics: The antileukemic effect and bioavailability of this compound were tested in mouse models. These models involved mice transplanted with either primary human AML cells or MV4-11 cells. This compound was administered orally, and its plasma concentration was measured over time to determine bioavailability. The antileukemic effect was assessed by measuring the reduction of leukemic cell engraftment in the bone marrow of the treated mice compared to a control group [1].

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the primary molecular mechanism of this compound and its logical relationship with combination therapies, based on the preclinical data.

G FLT3_Mutation FLT3 Mutation (e.g., ITD) Constitutive_Signaling Constitutive FLT3 Signaling FLT3_Mutation->Constitutive_Signaling Cell_Proliferation Uncontrolled Cell Proliferation & Survival Constitutive_Signaling->Cell_Proliferation AML_Progression AML Disease Progression Cell_Proliferation->AML_Progression AKN028 This compound Treatment Inhibits_FLT3 Inhibits FLT3 Autophosphorylation AKN028->Inhibits_FLT3 Blocks_Signaling Blocks Downstream Survival Pathways Inhibits_FLT3->Blocks_Signaling Combination Combination Therapy (Synergistic Effect) Inhibits_FLT3->Combination Simultaneous or Sequential Induces_Apoptosis Induces Apoptosis (Caspase-3 Activation) Blocks_Signaling->Induces_Apoptosis Standard_Chemo Standard Chemotherapy (Cytarabine, Daunorubicin) DNA_Damage Causes DNA Damage & Cell Death Standard_Chemo->DNA_Damage DNA_Damage->Combination Simultaneous or Sequential Enhanced_Killing Enhanced Leukemic Cell Killing Combination->Enhanced_Killing

References

AKN-028 off-target effects compared to sunitinib

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile Comparison at a Glance

Feature AKN-028 Sunitinib
Primary Target FLT3 (FMS-like tyrosine kinase 3) [1] [2] Multiple targets, including VEGFR, PDGFR, KIT, FLT3 [3]
Secondary Targets KIT [1] [2] Broad-spectrum multi-kinase inhibitor
Key Indication (Preclinical/Clinical) Acute Myeloid Leukemia (AML) [4] [1] Approved for metastatic Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST) [3]
Mechanistic Insight Induces cell cycle arrest (G0/1), downregulates Myc-associated genes [2] Anti-angiogenic effect by blocking VEGFR and PDGFR [3]
Clinical Status Clinical development terminated after Phase 1/2 [4] FDA-approved; widely used in clinical practice [3]

Detailed Experimental Insights

While a direct comparison is unavailable, the experimental data from separate studies highlight their different natures and research contexts.

  • This compound: A Preclinically Characterized FLT3 Inhibitor

    • Target Potency: this compound is a potent FLT3 inhibitor with an IC50 of 6 nM. It also demonstrates dose-dependent inhibition of FLT3 autophosphorylation and KIT autophosphorylation [1].
    • Cellular Mechanisms: In AML cell lines, this compound induces a G0/1 cell cycle arrest and leads to significantly altered gene expression. A key finding is the downregulation of genes associated with the proto-oncogene c-Myc [2].
    • Cellular Response: The drug triggers apoptosis in sensitive cells (like the MV4-11 AML line) by activating caspase 3. Its cytotoxic effect appears more pronounced in cells with high global tyrosine kinase activity [1] [2].
  • Sunitinib: A Clinically Established Multi-Targeted TKI

    • Established Targets: Sunitinib is defined as a multi-targeted inhibitor of receptor tyrosine kinases. Its primary therapeutic effect in RCC and GIST comes from targeting VEGFR and PDGFR, which blocks tumor angiogenesis, and KIT [3].
    • Clinical Schedules: Research has optimized its clinical use. A meta-analysis showed that an alternative schedule (2 weeks on/1 week off) provides improved tolerability and survival in metastatic renal cell carcinoma compared to the traditional schedule (4 weeks on/2 weeks off) [5].
    • Pharmacokinetics: Studies in healthy subjects confirm the bioequivalence of generic sunitinib to the original drug (Sutent), with a well-characterized pharmacokinetic profile [3].

Interpretation Guide for Researchers

The absence of a direct comparison means you must interpret the data across different studies with caution.

  • This compound's Profile suggests a more focused mechanism on FLT3 and KIT, with downstream effects on Myc. Its development for AML highlights its potential in hematological malignancies where these targets are critical [4] [1] [2].
  • Sunitinib's Profile is that of a broader "multi-kinase" inhibitor. Its key off-target effects (from the perspective of its primary use) are part of its established mechanism, contributing to both its efficacy and its toxicity profile across various solid tumors [3].

The following diagram maps the primary kinase targets and key downstream cellular effects for each drug, illustrating their distinct mechanistic pathways.

G cluster_AKN This compound Pathway cluster_Sun Sunitinib Pathway AKN This compound FLT3 FLT3 AKN->FLT3 Inhibits KIT KIT AKN->KIT Inhibits Myc c-Myc Gene Expression FLT3->Myc Downregulates Cycle Cell Cycle (G0/1 Phase) FLT3->Cycle Arrests Apop Apoptosis FLT3->Apop Induces Sun Sunitinib VEGFR VEGFR Sun->VEGFR Inhibits PDGFR PDGFR Sun->PDGFR Inhibits KIT_S KIT Sun->KIT_S Inhibits Angio Angiogenesis VEGFR->Angio Blocks PDGFR->Angio Blocks

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

302.12799447 Da

Monoisotopic Mass

302.12799447 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y66IS3CS0R

Wikipedia

Akn-028

Dates

Last modified: 02-18-2024
1: Eriksson A, Hermanson M, Wickström M, Lindhagen E, Ekholm C, Jenmalm Jensen A, Löthgren A, Lehmann F, Larsson R, Parrow V, Höglund M. The novel tyrosine kinase  inhibitor AKN-028 has significant antileukemic activity in cell lines and primary cultures of acute myeloid leukemia. Blood Cancer J. 2012 Aug 3;2:e81. doi: 10.1038/bcj.2012.28. PubMed PMID: 22864397; PubMed Central PMCID: PMC3432483.

Explore Compound Types